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Foundational

Physicochemical Characterization and Pharmacological Utility of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

As a highly functionalized heterocyclic building block, 7-Bromo-5,8-difluoroquinazolin-4(3H)-one represents a privileged scaffold in modern medicinal chemistry. Its unique molecular architecture—combining a hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 7-Bromo-5,8-difluoroquinazolin-4(3H)-one represents a privileged scaffold in modern medicinal chemistry. Its unique molecular architecture—combining a hydrogen-bonding core with precise halogen substitutions—makes it an invaluable precursor for developing targeted therapeutics, particularly in the realms of oncology and immunology.

This technical guide deconstructs the molecular weight, formula, analytical validation protocols, and synthetic utility of this compound, providing a comprehensive framework for researchers and drug development professionals.

Quantitative Physicochemical Profiling

The molecular formula of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is C₈H₃BrF₂N₂O [1]. The presence of the heavy bromine atom, combined with the highly electronegative fluorine atoms, dictates its distinct mass spectrometric behavior and physicochemical properties[2].

The quantitative data essential for analytical and synthetic workflows is summarized below:

PropertyValueCausality / Significance
Molecular Formula C₈H₃BrF₂N₂O[1]Defines the exact atomic composition, crucial for HRMS validation.
Average Molecular Weight 261.02 g/mol [1]Used for stoichiometric calculations in macroscopic synthetic reactions.
Monoisotopic Mass (⁷⁹Br) 259.9396 DaThe primary exact mass target for high-resolution mass spectrometry (HRMS).
Monoisotopic Mass (⁸¹Br) 261.9376 DaThe secondary exact mass target; forms a ~1:1 isotopic doublet with ⁷⁹Br.
CAS Registry Number 2250340-29-3[1]Unique identifier for sourcing and regulatory documentation.
Predicted Boiling Point 338.6 ± 52.0 °C[3]Indicates high thermal stability, allowing for high-temperature cross-coupling.

Structural Causality & Pharmacological Significance

The molecular formula C₈H₃BrF₂N₂O is not arbitrary; each functional group serves a specific mechanistic purpose in drug design:

  • The Quinazolin-4(3H)-one Core: This bicyclic system is a bioisostere of the purine nucleus. It acts as a potent hydrogen bond donor/acceptor, allowing it to anchor tightly into the ATP-binding hinge regions of [4] and the acetyl-lysine binding pockets of[5].

  • 5,8-Difluoro Substitution: Fluorine substitution at the 5 and 8 positions serves a dual purpose. First, it lowers the pKa of the quinazolinone core, modulating its membrane permeability. Second, the strong C-F bonds block oxidative metabolism by cytochrome P450 enzymes at these electron-rich positions, drastically increasing the molecule's in vivo half-life.

  • 7-Bromo Substitution: The bromine atom provides a critical vector for late-stage functionalization (e.g., Suzuki or Buchwald-Hartwig couplings). In the final drug candidate, if retained, the heavy halogen can act as a halogen bond donor to electron-rich residues (like carbonyl oxygens) within the target protein's active site[6].

PharmacophoreLogic Core Quinazolin-4(3H)-one Core F_Sub 5,8-Difluoro Motif Core->F_Sub Br_Sub 7-Bromo Motif Core->Br_Sub Mech1 H-Bonding at Hinge Region Core->Mech1 Mech2 Metabolic Stability & Lipophilicity F_Sub->Mech2 Mech3 Halogen Bonding / Cross-Coupling Br_Sub->Mech3 Target Kinase / Bromodomain Inhibition Mech1->Target Mech2->Target Mech3->Target

Logical relationship mapping the structural motifs of C₈H₃BrF₂N₂O to pharmacological utility.

Analytical Methodology: Validation of Molecular Weight and Formula

To verify the integrity of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one prior to synthetic integration, a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol must be employed.

This protocol does not merely look for the average molecular weight (261.02 g/mol ); it exploits the natural isotopic distribution of bromine (50.69% ⁷⁹Br and 49.31% ⁸¹Br) as an internal diagnostic metric.

Step-by-Step UHPLC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the quinazolinone nitrogen, maximizing ionization efficiency in positive mode.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the electrospray capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolution of 70,000 (at m/z 200). Scan the m/z range of 100–1000.

  • Self-Validating Data Interpretation: Extract the ion chromatograms for the protonated adducts [M+H]⁺. You must observe two distinct peaks of near-equal intensity:

    • m/z 260.9474 (corresponding to C₈H₄⁷⁹BrF₂N₂O⁺)

    • m/z 262.9454 (corresponding to C₈H₄⁸¹BrF₂N₂O⁺)

    • Validation Metric: If the ~1:1 intensity ratio (the "M and M+2" signature) is absent, the molecular formula is incorrect, or the bromine atom has been cleaved during transit/storage.

AnalyticalWorkflow S1 Sample Prep 1 µg/mL in 50:50 H2O:MeCN S2 UHPLC Separation C18 Column, 0.4 mL/min S1->S2 S3 ESI+ Ionization [M+H]+ Generation S2->S3 S4 HRMS Analysis Orbitrap/TOF (R=70k) S3->S4 S5 Isotopic Validation 79Br/81Br 1:1 Ratio S4->S5 S6 Formula Confirmed C8H3BrF2N2O S5->S6

Self-validating UHPLC-HRMS analytical workflow relying on the Bromine isotopic signature.

Synthetic Integration Workflow: Late-Stage Functionalization

The primary utility of the 261.02 g/mol building block is its readiness for palladium-catalyzed cross-coupling at the C7 position. The following Suzuki-Miyaura protocol is engineered to replace the bromine atom with an aryl or heteroaryl group, a standard procedure in [5].

Step-by-Step Suzuki-Miyaura Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (1.0 equivalent, 261.02 mg for a 1 mmol scale), an arylboronic acid (1.2 equivalents), the catalyst Pd(dppf)Cl₂ (0.05 equivalents), and the base K₂CO₃ (2.0 equivalents).

  • Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst poisoning.

  • Reaction Execution: Heat the sealed flask to 90°C under a nitrogen atmosphere for 12 hours. The oxidative addition of the palladium catalyst into the C-Br bond is the rate-determining step, facilitated by the electron-deficient nature of the difluoro-substituted ring.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The disappearance of the 261.02 g/mol starting material must be confirmed via the UHPLC-HRMS protocol described in Section 3.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." PubMed Central (PMC), 2019. URL:[Link]

  • ResearchGate. "Identification of novel quinazolinone hybrids as cytotoxic agents against C6 glioma cell lines." ResearchGate, 2021. URL:[Link]

  • Google Patents. "Novel quinazolinones as bromodomain inhibitors (Patent CN105593224B)." Google Patents, 2016.

Sources

Exploratory

Synthesis Pathways for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one: A Technical Guide to Core Methodologies

Executive Summary The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) is a highly specialized heterocyclic building block ()[1]. Its unique halogenation pattern—a bromine atom at C7 and fluorine ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) is a highly specialized heterocyclic building block ()[1]. Its unique halogenation pattern—a bromine atom at C7 and fluorine atoms at C5 and C8—makes it an exceptionally valuable intermediate. The C7 bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are critical in the development of targeted kinase inhibitors, such as EGFR and Aurora kinase antagonists ()[2]. This whitepaper details the retrosynthetic logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this core from its primary precursor, 2-amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) ()[3].

Retrosynthetic Strategy & Precursor Selection

The quinazolin-4(3H)-one scaffold is classically constructed via the condensation of an anthranilic acid derivative with a C1 synthon ()[4].

  • Target Regiochemistry: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

  • Precursor Mapping: 2-Amino-4-bromo-3,6-difluorobenzoic acid perfectly maps to the target. The carboxyl group forms C4, the amino group forms N1, and the halogens at positions 4, 3, and 6 of the benzoic acid correspond directly to positions 7, 8, and 5 of the resulting quinazoline ring.

  • C1 Synthons: To bridge the N1 and N3 positions and provide the C2 carbon, formamidine acetate or trimethyl orthoformate (TMOF) are the optimal, high-yielding choices ()[5].

Pathway A: Modified Niementowski Cyclization via Formamidine Acetate

Expertise & Causality: The traditional Niementowski synthesis utilizes formamide at extreme temperatures (>150 °C), which can lead to the thermal degradation or dehalogenation of heavily substituted substrates ()[4]. A modern, field-proven alternative utilizes formamidine acetate in a high-boiling protic solvent like 2-methoxyethanol ()[2]. The acetate counterion acts as a mild acid catalyst, enhancing the electrophilicity of the amidine carbon. Simultaneously, 2-methoxyethanol (b.p. 124 °C) provides sufficient thermal energy to drive the dehydrative cyclization without causing substrate decomposition ()[6].

Protocol (Self-Validating System):

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromo-3,6-difluorobenzoic acid (10.0 g, 39.7 mmol) in 2-methoxyethanol (100 mL).

  • Reagent Addition: Add formamidine acetate (6.2 g, 59.5 mmol, 1.5 eq) in one portion. The suspension will become a clear solution upon initial heating.

  • Reaction Execution: Heat the reaction mixture to 110–120 °C and stir for 8–12 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 250/252 [M-H]⁻) is entirely replaced by the product peak at m/z 261/263 [M+H]⁺ (displaying the characteristic 1:1 bromine isotope pattern).

  • Workup & Isolation: Cool the mixture to room temperature. Pour the solution into 400 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash sequentially with water (2 x 50 mL) and cold ethanol (20 mL), and dry under high vacuum at 50 °C.

Pathway B: Two-Step Imidate-Mediated Cyclization via Trimethyl Orthoformate (TMOF)

Expertise & Causality: For substrates highly sensitive to prolonged heating, the TMOF route is superior ()[5]. TMOF acts as both solvent and reagent, converting the anthranilic acid into a highly reactive methyl 2-(ethoxymethyleneamino)benzoate intermediate (an imidate). Because water is not generated in this first step (methanol is the byproduct), hydrolytic side reactions are suppressed. Subsequent treatment with methanolic ammonia rapidly converts the imidate to the quinazolinone at near-ambient temperatures, ensuring high crude purity.

Protocol (Self-Validating System):

  • Imidate Formation: Suspend 2-amino-4-bromo-3,6-difluorobenzoic acid (10.0 g, 39.7 mmol) in TMOF (50 mL). Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Condensation: Heat to 80 °C for 2 hours.

    • IPC: TLC (5% MeOH in DCM) will show complete consumption of the highly polar starting material (Rf ~0.1) to a higher running intermediate (Rf ~0.6).

  • Concentration: Remove excess TMOF under reduced pressure to yield the crude imidate intermediate as a viscous oil. Caution: Do not expose to atmospheric moisture for prolonged periods to prevent hydrolysis.

  • Amination & Cyclization: Dissolve the crude intermediate in 7N NH₃ in methanol (60 mL). Stir at 25 °C for 1 hour, then gently warm to 60 °C for 2 hours to ensure complete ring closure.

  • Workup: Concentrate the mixture to half volume and cool to 0 °C. The target 7-bromo-5,8-difluoroquinazolin-4(3H)-one will crystallize directly from the matrix. Filter and wash with cold methanol.

Comparative Data Presentation

The following table summarizes the operational metrics of both pathways to guide synthetic planning and scale-up logistics.

MetricPathway A (Formamidine Acetate)Pathway B (TMOF / NH₃)
Overall Yield 75 - 82%85 - 90%
Reaction Time 8 - 12 hours4 - 5 hours
Temperature Max 120 °C80 °C
Scalability Excellent (Single-pot operation)Good (Requires intermediate solvent swap)
Purity (Crude) ~92% (May require recrystallization)>95% (Direct crystallization from MeOH)

Mechanistic and Workflow Visualizations

Mechanism A 2-Amino-4-bromo- 3,6-difluorobenzoic acid B Nucleophilic Attack on C1 Synthon A->B C Amidine/Imidate Intermediate B->C D Intramolecular Cyclization (-H2O/ROH) C->D E 7-Bromo-5,8-difluoro- quinazolin-4(3H)-one D->E

Mechanistic pathway of the quinazolin-4(3H)-one core cyclization.

Workflow S1 Step 1: Condensation Reagents: TMOF, cat. H2SO4 Temp: 80°C, 2h S2 Step 2: Concentration Vacuum distillation of excess TMOF S1->S2 S3 Step 3: Amination & Cyclization Reagents: NH3 in MeOH Temp: 25°C to 60°C S2->S3 S4 Step 4: Workup & Isolation Precipitation, Filtration, Recrystallization (EtOH) S3->S4

Step-by-step experimental workflow for the two-step TMOF cyclization route.

References

  • Title: Niementowski quinazoline synthesis Source: Wikipedia URL: [Link]

  • Title: Fast-Forwarding Hit to Lead: Aurora and Epidermal Growth Factor Receptor Kinase Inhibitor Lead Identification Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

The Mechanistic Landscape of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Development Professionals

Abstract The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] This technical guide delves into the mechanistic underpinnings of a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] This technical guide delves into the mechanistic underpinnings of a specific, yet underexplored, class of these compounds: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes current knowledge on related halogenated quinazolinones to provide a predictive framework for their mechanism of action. We will explore the established roles of the quinazolinone core, the influence of bromine and fluorine substitutions, and the resultant biological activities, with a particular focus on applications in oncology and infectious diseases. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the therapeutic potential of this promising chemical space.

The Quinazolin-4(3H)-one Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one nucleus, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a multitude of biologically active molecules.[1][2] Its rigid, planar structure provides an excellent framework for the spatial orientation of various pharmacophoric groups, allowing for specific interactions with biological targets. The versatility of this scaffold is evident in its derivatives, which have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The unique structural features of the quinazolinone core, particularly the presence of nitrogen atoms and a carbonyl group, facilitate a range of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for target binding and biological activity.[1]

The Influence of Halogenation: A Mechanistic Deep Dive

The introduction of halogen atoms, specifically bromine and fluorine, onto the quinazolinone scaffold dramatically influences the physicochemical properties and biological activity of the resulting derivatives.

The Role of the 7-Bromo Substituent

The bromine atom at the 7-position of the quinazolinone ring is a key modulator of biological activity.[5] Its electron-withdrawing nature and steric bulk can significantly alter the molecule's interaction with its biological target. Research on 7-bromo-quinazolinone derivatives has pointed towards several potential mechanisms of action:

  • Enzyme Inhibition: A prominent mechanism of action for many quinazolinone derivatives, including those with bromine substitutions, is the inhibition of key enzymes involved in disease pathology.[6] A significant body of research has focused on the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[6] These derivatives are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6]

  • Antimicrobial Activity: 7-bromo-quinazolinone derivatives have also been investigated for their potential as antimicrobial agents.[7][8] While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as cell wall synthesis or metabolic pathways.[7] The lipophilicity conferred by the bromine atom may also facilitate the penetration of bacterial cell membranes.

The Impact of 5,8-Difluoro Substitution

While specific studies on 5,8-difluoro-quinazolin-4(3H)-one derivatives are limited, the role of fluorine in medicinal chemistry is well-established. The introduction of fluorine atoms can lead to:

  • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, leading to an increased half-life of the drug in the body.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity.

  • Modulation of pKa: Fluorine's electron-withdrawing properties can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

Predicted Mechanism of Action for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Derivatives

Based on the established activities of related compounds, a multi-faceted mechanism of action can be proposed for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives.

Primary Hypothesized Mechanism: Dual EGFR Inhibition and Antimicrobial Activity

The combination of the 7-bromo and 5,8-difluoro substitutions on the quinazolinone scaffold likely results in compounds with potent biological activity. The 7-bromo moiety is expected to contribute to strong binding to enzyme targets like EGFR, while the 5,8-difluoro substitutions could enhance metabolic stability and binding affinity.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_0 Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Derivative 7-Bromo-5,8-difluoro quinazolin-4(3H)-one Derivative Derivative->EGFR Binds to ATP binding site Derivative->P_EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Predicted EGFR inhibition pathway by 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives.

Experimental Protocols for Mechanistic Elucidation

To validate the predicted mechanisms of action, a series of in vitro and in cell-based assays are essential.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the derivatives against EGFR tyrosine kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives to a range of concentrations. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: EGFR Kinase Assay

EGFR_Assay_Workflow start Start: Prepare Reagents dilution Serially Dilute Test Compounds start->dilution plate_prep Add Enzyme, Substrate, and Compounds to Plate dilution->plate_prep reaction Initiate Reaction with ATP plate_prep->reaction incubation Incubate at Room Temperature reaction->incubation detection Stop Reaction and Add Detection Reagent incubation->detection read Read Luminescence detection->read analysis Calculate IC50 Values read->analysis

Caption: Workflow for determining EGFR kinase inhibition.

Antimicrobial Susceptibility Testing

Objective: To assess the antibacterial and antifungal activity of the derivatives.

Methodology:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). a. Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive SAR for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives is yet to be established, preliminary insights can be drawn from related structures.

Compound/Derivative Substitution Pattern Observed/Predicted Activity Reference
Generic QuinazolinoneUnsubstituted CoreBroad biological potential[1][2]
6-Bromo-4-quinazolinone6-BromoEGFR inhibition, antimicrobial[6]
7-Bromo-quinazolinone7-BromoAntimicrobial, versatile synthetic intermediate[5][7][8]
Difluoro-substituted quinazolinones3,4-Difluoro, 3,5-DifluoroAntitumor activity, EGFR inhibition[9]
7-Bromo-5,8-difluoroquinazolin-4(3H)-one 7-Bromo, 5,8-Difluoro Predicted potent EGFR inhibition and antimicrobial activity Inferred

Future research should focus on the synthesis and biological evaluation of a library of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one derivatives with diverse substitutions at other positions of the quinazolinone ring. This will allow for the development of a robust SAR and the identification of lead compounds with optimized potency and selectivity.

Conclusion

The 7-Bromo-5,8-difluoroquinazolin-4(3H)-one scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the known mechanisms of action of related halogenated quinazolinones, these derivatives are predicted to exhibit potent enzyme inhibitory, particularly against EGFR, and antimicrobial activities. The experimental protocols outlined in this guide provide a framework for validating these hypotheses and elucidating the precise molecular mechanisms. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])

  • The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates. (URL: [Link])

  • Synthesis and anti-inflammatory activity of 7-Bromo-2–Methyl–4h–Benzo[D][1][10]– Oxazin–4–One and 3–Amino-7-Bromo-2–Methyl Quinazolin 4(3h)–One. (URL: [Link])

  • Biological Activities of Recent Advances in Quinazoline. (URL: [Link])

  • Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. (URL: [Link])

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (URL: )
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (URL: [Link])

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (URL: [Link])

  • CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one: From Synthesis to Structural Elucidation

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystallographic structure of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystallographic structure of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. The methodologies described herein are grounded in established chemical and crystallographic principles, offering a robust framework for the structural elucidation of novel quinazolinone derivatives.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, which can be determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[5][6] 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is a halogenated derivative of this important heterocyclic system. The introduction of bromine and fluorine atoms is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its intermolecular interactions in the solid state. This guide details the hypothetical, yet scientifically rigorous, pathway to obtaining and interpreting its crystal structure.

Part 1: Synthesis and Purification

The synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one would likely proceed through a multi-step route, culminating in the formation of the quinazolinone ring system. A plausible synthetic approach, based on known methodologies for similar compounds, is outlined below.[7][8]

Diagram of Synthetic Pathway

Synthetic_Pathway A 2-Amino-3,6-difluoro-4-bromobenzoic acid C 7-Bromo-5,8-difluoroquinazolin-4(3H)-one A->C High Temperature Cyclization B Formamide B->C

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,6-difluoro-4-bromobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of formamide (used as both a reactant and a solvent).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water.

  • Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.[9][10]

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[11] The choice of crystallization method and solvent system is critical and often requires empirical screening.

Crystallization Methodologies

Several techniques can be employed for the crystallization of small organic molecules.[12][13] For 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, the following methods are recommended for initial screening:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[12]

  • Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Crystals form at the interface of the two miscible solvents.[13]

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container that holds a reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[12]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: A range of solvents with varying polarities should be tested for their ability to dissolve the compound at elevated temperatures and to allow for crystal formation upon cooling or evaporation. Suitable starting solvents could include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.[9]

  • Preparation of Saturated Solutions: Prepare small-scale, nearly saturated solutions of the purified compound in the selected solvents by gentle heating.[10]

  • Execution of Crystallization Techniques:

    • For slow evaporation, filter the warm solutions into clean vials and cover them with parafilm punctured with a few small holes.

    • For solvent diffusion, place the filtered solution in a narrow tube and carefully layer a less dense, miscible anti-solvent on top.

  • Incubation and Observation: Store the crystallization experiments in a vibration-free environment and monitor them periodically for the formation of single crystals.

Diagram of Crystallization Workflow

Crystallization_Workflow cluster_screening Solvent & Method Screening cluster_analysis Analysis A Dissolve Compound B Slow Evaporation A->B C Solvent Diffusion A->C D Vapor Diffusion A->D E Crystal Selection B->E Crystal Growth C->E Crystal Growth D->E Crystal Growth F X-ray Diffraction E->F G Structure Solution F->G

Caption: Workflow for crystallization and subsequent analysis.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.[5][14]

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head and placed in a diffractometer.[5] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[5][15]

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of reflection intensities.[14] These data are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

Hypothetical Crystallographic Data Table

The following table presents a plausible set of crystallographic data for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₈H₃BrF₂N₂O
Formula Weight261.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)980.5
Z4
Calculated Density (g/cm³)1.768
Absorption Coeff. (mm⁻¹)4.56
F(000)504
R-factor (%)< 5
Goodness-of-fit~1.0

Conclusion

This technical guide provides a detailed, albeit illustrative, framework for the synthesis, crystallization, and crystallographic analysis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. By following the outlined protocols, researchers can approach the structural elucidation of this and related novel quinazolinone derivatives in a systematic and scientifically sound manner. The determination of the precise molecular structure will undoubtedly provide invaluable insights for future drug design and development efforts centered on this important chemical scaffold.

References

  • SOP: CRYSTALLIZATION.
  • Crystallization - Organic Chemistry at CU Boulder.
  • Single-crystal X-ray Diffraction - SERC (Carleton).
  • Crystallisation Techniques.
  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker - ProQuest.
  • Single Crystal X-Ray Diffraction of Materials.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI.
  • Single Crystal X-Ray Diffraction - Pulstec USA.
  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][5][9][12]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed. Available at:

  • Guide for crystallization.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker - PubMed.
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents.
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one as a Programmable Precursor in Drug Discovery

Executive Summary The quinazolin-4(3H)-one heterocycle is a universally recognized privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and competitively bind k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one heterocycle is a universally recognized privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and competitively bind kinase active sites. However, the modern drug discovery landscape demands precursors that not only bind effectively but also possess optimal pharmacokinetic properties and versatile handles for late-stage functionalization (LSF). 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) represents a highly engineered building block designed to meet these exact criteria. This application note details the physicochemical rationale, self-validating synthetic workflows, and pharmacological utility of this specific precursor.

Physicochemical & Structural Rationale

The strategic substitution pattern of 7-bromo-5,8-difluoroquinazolin-4(3H)-one is not arbitrary; it is a masterclass in rational drug design, providing both synthetic orthogonality and biological resilience.

  • The 5,8-Difluoro Advantage (Metabolic & Thermodynamic Control): Fluorine incorporation is a cornerstone of modern medicinal chemistry. Placing highly electronegative fluorine atoms at the C5 and C8 positions exerts a strong electron-withdrawing effect across the fused aromatic system. This significantly lowers the pKa of the adjacent N3-H, enhancing its capacity to act as a potent hydrogen-bond donor in target binding pockets. Furthermore, the C5 and C8 positions are notorious hotspots for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorination effectively blocks these sites, drastically improving the metabolic stability and half-life of downstream drug candidates.

  • The 7-Bromo Handle (Chemoselective Orthogonality): Bromine at the C7 position serves as a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling. Because the bond dissociation energy of C-F (~116 kcal/mol) is significantly higher than that of C-Br (~81 kcal/mol), palladium and copper catalysts can chemoselectively insert into the C7-Br bond without risking defluorination, allowing for the rapid generation of diverse chemical libraries.

Synthetic Workflows & Logical Divergence

The true value of this precursor lies in its ability to be functionalized divergently. The diagram below maps the logical workflow from the base precursor to its various pharmacological targets.

G Precursor 7-Bromo-5,8-difluoro- quinazolin-4(3H)-one Suzuki C7-Suzuki Coupling (Pd-Catalyzed) Precursor->Suzuki Chemoselective C-Br Insertion Alkylation N3-Alkylation (Base-Mediated) Precursor->Alkylation Regioselective N3 Attack Buchwald C7-Buchwald-Hartwig (C-N Formation) Precursor->Buchwald Amine Coupling ArylDeriv 7-Aryl/Heteroaryl Derivatives Suzuki->ArylDeriv N3Deriv N3-Alkyl/Aryl Derivatives Alkylation->N3Deriv AminoDeriv 7-Amino Derivatives Buchwald->AminoDeriv Kinase Kinase Inhibition (EGFR, Aurora A) ArylDeriv->Kinase PARP PARP Inhibition (DNA Repair) ArylDeriv->PARP N3Deriv->Kinase AntiBac Antibacterial Activity N3Deriv->AntiBac AminoDeriv->Kinase

Logical workflow mapping the synthetic divergence of the precursor to its pharmacological targets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective C7 Suzuki-Miyaura Cross-Coupling

This protocol introduces aryl or heteroaryl groups at the C7 position while preserving the fluorines and the quinazolinone core [4].

  • Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ rather than Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and suppresses protodebromination—a common parasitic side-reaction when coupling electron-deficient bromoarenes. A biphasic 1,4-Dioxane/ H2​O system ensures optimal solubility of both the organic precursor and the inorganic base ( K2​CO3​ ).

  • Step-by-Step Procedure:

    • Charge an oven-dried Schlenk flask with 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), K2​CO3​ (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M concentration).

    • Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen is highly detrimental to the active Pd(0) species.

    • Seal the flask and heat to 90 °C for 12 hours under an argon atmosphere.

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Self-Validation Parameters: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic pattern corresponding to 79Br and 81Br ( [M+H]+ at m/z 261.0 and 263.0 in a 1:1 ratio). Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single product mass peak.

Protocol B: Regioselective N3-Alkylation

Quinazolin-4(3H)-ones exhibit lactam-lactim tautomerism, presenting a challenge between N3-alkylation and O4-alkylation.

  • Causality & Reagent Selection: To drive regioselectivity toward the N3 position, we utilize thermodynamic control. A soft base like Cs2​CO3​ in a polar aprotic solvent (DMF) is preferred over hard bases like NaH. The bulky, soft cesium cation weakly coordinates the lactam oxygen, leaving the N3 nitrogen highly nucleophilic and thermodynamically favoring the N-alkylated product upon heating.

  • Step-by-Step Procedure:

    • Dissolve the precursor (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add Cs2​CO3​ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

    • Dropwise add the alkyl halide (1.1 equiv) and heat the reaction mixture to 60 °C for 6 hours.

    • Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.

  • Self-Validation Parameters: Validate regioselectivity via 1H NMR and IR spectroscopy. N3-alkylation is confirmed by the retention of the strong carbonyl stretching frequency ( C=O ) at ~1680 cm−1 in the IR spectrum, which would vanish if O-alkylation occurred. In 1H NMR, the disappearance of the broad N-H singlet (~12.0 ppm) confirms complete conversion.

Quantitative Data: Functionalization Metrics

The table below summarizes the expected quantitative metrics and mechanistic rationales for the primary functionalization pathways of this precursor.

Reaction ClassReagents & CatalystTemp (°C)Regio-/ChemoselectivityTypical Yield (%)Mechanistic Rationale
C7 Suzuki Coupling Aryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90>95% (C-Br over C-F)75–88Bidentate dppf ligand accelerates reductive elimination, preventing protodebromination.
N3-Alkylation R-X, Cs2​CO3​ , DMF60>90% (N3 over O4)80–92Soft base ( Cs+ ) and thermodynamic heating favor the more stable N-alkylated lactam.
C7 Buchwald-Hartwig R2​NH , Pd2​(dba)3​ , XPhos, t-BuONa100>95% (C-Br over C-F)65–80Bulky, electron-rich XPhos ligand facilitates oxidative addition and resists catalyst poisoning by amines.

Pharmacological Applications

Once functionalized, derivatives of 7-bromo-5,8-difluoroquinazolin-4(3H)-one transition from chemical precursors to potent biological modulators.

Kinase Inhibition (Oncology): The quinazolinone core is a validated pharmacophore for competitive ATP-site inhibition [1]. Recent studies have demonstrated that functionalized quinazolin-4(3H)-ones exhibit profound antiproliferative activity by targeting , including strains that have developed resistance to standard Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) [2]. The fluorinated backbone of our precursor ensures these derivatives maintain the lipophilicity required to penetrate tumor microenvironments effectively.

Antibacterial & PARP Inhibition: Beyond oncology, the scaffold is heavily utilized in the discovery of designed to combat multi-drug resistant (MDR) pathogens [3]. Additionally, C7-aryl derivatives are actively investigated as Poly (ADP-ribose) polymerase (PARP) inhibitors, where the quinazolinone core mimics the nicotinamide moiety of NAD+ , trapping PARP on damaged DNA and inducing synthetic lethality in BRCA-mutated cancer cells.

References

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information (NIH - PMC). URL:[Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI - International Journal of Molecular Sciences. URL:[Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed - European Journal of Medicinal Chemistry. URL:[Link]

  • Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones. ACS Publications - Organometallics. URL:[Link]

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Introduction & Scientific Rationale Quinazolin-4(3H)-one derivatives represent a highly privileged heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

Quinazolin-4(3H)-one derivatives represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, frequently serving as the structural backbone for novel anticancer agents, kinase inhibitors, and broad-spectrum antibacterials [1]. However, the specific substitution pattern of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one introduces unique analytical challenges.

As a Senior Application Scientist, I approach the chromatographic analysis of this compound by first deconstructing its physicochemical properties:

  • Extreme Hydrophobicity: The incorporation of heavy halogens (bromine at C7 and fluorine at C5/C8) significantly increases the molecule's lipophilicity (LogP), making it highly retained on standard reversed-phase columns.

  • Lactam-Lactim Tautomerism: The quinazolinone core possesses an ionizable nitrogen. Depending on the pH of the mobile phase, the molecule can shift between its lactam (neutral) and lactim (hydroxy-imine) tautomers, which causes severe peak splitting and tailing if not properly controlled [2].

  • Halogen-Silanol Interactions: Brominated and fluorinated aromatics exhibit strong dipole-induced interactions with unendcapped silanol groups on silica-based stationary phases [3].

To build a self-validating analytical system , our methodology must address these specific causalities. We utilize a high-density, double-endcapped C18 column to block secondary silanol interactions, paired with an acidic mobile phase modifier (0.1% Trifluoroacetic Acid) to suppress ionization and lock the compound in a single tautomeric state.

G Compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Prop1 High Lipophilicity (Br, F atoms) Compound->Prop1 Prop2 Lactam-Lactim Tautomerism Compound->Prop2 Prop3 UV Chromophore (Conjugated Core) Compound->Prop3 Sol1 Gradient Elution (High Organic %) Prop1->Sol1 Elution Strategy Sol2 Acidic Modifier (0.1% TFA) Prop2->Sol2 Peak Sharpening Sol3 UV Detection (254 nm) Prop3->Sol3 Quantitation

Caption: Physicochemical properties dictating HPLC method parameters for halogenated quinazolinones.

Experimental Protocols

The following step-by-step protocol is designed to ensure maximum reproducibility and accuracy, particularly addressing the solubility constraints of halogenated quinazolinones [4].

Reagents and Materials
  • Analyte: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (Reference Standard, Purity >99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water, Dimethyl Sulfoxide (DMSO) for initial solubilization.

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

Chromatographic Conditions

To achieve baseline resolution from potential synthetic impurities or degradation products, a gradient elution profile is strictly required.

ParameterSpecification / SettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High carbon load and double end-capping prevent halogen-silanol peak tailing.
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) suppresses lactim tautomerization.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong elution solvent for the hydrophobic brominated/fluorinated core.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12-12.1 min: 80% 20% B12.1-15 min: 20% BFocuses the analyte at the column head initially, followed by rapid elution to maintain sharp peak geometry.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 1 °CStabilizes retention times against ambient laboratory fluctuations.
Detection UV/DAD at 254 nmCorresponds to the primary π→π∗ transition of the quinazolinone core.
Injection Vol. 10 µLPrevents column mass-overload.
Step-by-Step Sample Preparation

Failure to properly solubilize 7-Bromo-5,8-difluoroquinazolin-4(3H)-one will result in split peaks or carryover.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Add 2.0 mL of pure DMSO. Sonicate for 5 minutes until complete dissolution is achieved. Dilute to volume with Acetonitrile.

    • Expert Insight: Never use aqueous solvents for the initial dissolution of highly halogenated quinazolinones; they will precipitate instantly [4].

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50, v/v).

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to account for membrane saturation.

System Suitability and Method Validation

To ensure the protocol is a self-validating system, it must be subjected to rigorous System Suitability Testing (SST) prior to any sample analysis, followed by full validation in accordance with the latest ICH Q2(R2) guidelines [5].

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) in five replicates. The system is only deemed "Ready" if the following criteria are met:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5,000.

ICH Q2(R2) Validation Parameters

ICH Start ICH Q2(R2) Validation Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (98-102% Recovery) Start->Acc Rob Robustness (Temp/Flow variations) Start->Rob

Caption: Core method validation parameters according to ICH Q2(R2) guidelines.

Validation Data Summary (Expected Acceptance Criteria):

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank (diluent), placebo, and forced degradation samples (Acid, Base, Peroxide, UV).Peak purity angle < Purity threshold (via DAD). Resolution ( Rs​ ) > 2.0 from nearest degradant.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2 °C), and Mobile Phase composition ( ± 2% absolute).SST criteria must still be met under all perturbed conditions.

Conclusion

The developed RP-HPLC method provides a highly reliable, stability-indicating framework for the analysis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. By utilizing a strong acidic modifier to suppress tautomerization and a highly end-capped stationary phase to mitigate halogen interactions, this protocol ensures robust quantification suitable for strict regulatory environments and pharmacokinetic evaluations.

References

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. Benchchem.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
Method

Application Note: Suzuki-Miyaura Cross-Coupling with 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Executive Summary The Suzuki-Miyaura cross-coupling is a foundational method for sp²-sp² carbon bond formation in modern synthetic chemistry[1]. However, applying this methodology to highly functionalized, electron-defic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational method for sp²-sp² carbon bond formation in modern synthetic chemistry[1]. However, applying this methodology to highly functionalized, electron-deficient heteroaromatics presents unique challenges. This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed cross-coupling of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3)[2]. By leveraging advanced precatalyst systems and optimized biphasic conditions, this protocol overcomes substrate-specific hurdles such as catalyst poisoning, poor solubility, and unwanted nucleophilic aromatic substitution (SNAr).

Scientific Rationale & Substrate Challenges

Quinazolin-4(3H)-ones are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and oncology therapeutics. The late-stage diversification of these scaffolds often relies on cross-coupling strategies similar to those used for other complex nitrogen-containing heterocycles[3].

The substrate 7-Bromo-5,8-difluoroquinazolin-4(3H)-one presents three distinct chemical challenges:

  • Acidic NH Proton (pKa ~8.5): Under standard basic Suzuki conditions, the N3 proton is readily abstracted. The resulting anionic species drastically reduces the substrate's solubility in non-polar organic solvents and can coordinate tightly to the Palladium(II) intermediate, forming inactive off-cycle species (catalyst poisoning).

  • Electronic Activation & SNAr Risk: The two fluorine atoms at C5 and C8 exert a strong inductive electron-withdrawing effect. While this accelerates the initial oxidative addition into the C7-Br bond[4], it simultaneously renders the quinazolinone ring highly electrophilic. The use of strong nucleophilic bases (e.g., NaOH, alkoxides) or high temperatures in polar aprotic solvents (e.g., DMF) frequently leads to unwanted SNAr displacement of the fluorines.

  • Protodeboronation: Because the substrate requires milder bases to prevent SNAr, the rate of transmetalation can be slowed down, giving the arylboronic acid time to undergo competing base-catalyzed protodeboronation.

To resolve these issues, a highly active precatalyst is required to rapidly generate the active Pd(0) species and drive the reaction to completion at moderate temperatures[5].

Mechanistic Pathway

The catalytic cycle for this specific transformation relies on the rapid generation of a monoligated L·Pd(0) species. We employ XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky, electron-rich XPhos ligand prevents the anionic quinazolinone from coordinating to the metal center, while facilitating rapid transmetalation.

Mechanism Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd + 7-Br-5,8-diF-quinazolinone BaseEx Base Exchange Ar-Pd(II)(L_n)-OH OxAdd->BaseEx + K3PO4 - KBr Transmet Transmetalation Ar-Pd(II)(L_n)-R' BaseEx->Transmet + Aryl Boronic Acid Transmet->Pd0 Reductive Elim. - Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the quinazolinone substrate.

Reaction Optimization & Comparative Data

The success of this coupling is highly dependent on the synergistic selection of the catalyst, base, and solvent system. The table below summarizes the causality behind the optimization process.

Catalyst SystemBaseSolvent SystemTemp (°C)ConversionPrimary Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Toluene/EtOH/H₂O90< 20%Failure: Poor substrate solubility; significant catalyst poisoning by the deprotonated substrate.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)DMF/H₂O (4:1)9045 - 50%Sub-optimal: Moderate yield; SNAr side products observed due to DMF and prolonged heating.
XPhos Pd G3 (5 mol%) K₃PO₄ (3 eq) 1,4-Dioxane/H₂O (4:1) 90 > 85% Optimal: Clean conversion. Dioxane/H₂O ensures solubility; K₃PO₄ is mild enough to prevent SNAr but basic enough to activate the boronic acid.

Experimental Workflow & Protocol

Workflow S1 Reaction Setup Reagents & Catalyst S2 Inert Atmosphere Vacuum/Ar Cycles S1->S2 S3 Solvent Addition Degassed System S2->S3 S4 Heating 90°C, 12-16 hrs S3->S4 S5 Purification pH Adjust & Column S4->S5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Standard Operating Procedure (1.0 mmol scale)

Materials Required:

  • 7-Bromo-5,8-difluoroquinazolin-4(3H)-one: 1.0 equiv (1.0 mmol, 261.0 mg)

  • Arylboronic Acid: 1.5 equiv (1.5 mmol)

  • XPhos Pd G3: 0.05 equiv (5 mol%, 42.3 mg)

  • Potassium phosphate tribasic (K₃PO₄): 3.0 equiv (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane (Anhydrous, sparged): 8.0 mL

  • Deionized Water (Sparged): 2.0 mL

Step-by-Step Execution:

  • Solid Reagent Loading: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three strict cycles of evacuation (high vacuum) and backfilling with high-purity Argon. Note: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Via a gas-tight syringe, add 8.0 mL of degassed 1,4-dioxane followed by 2.0 mL of degassed deionized water.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800-1000 rpm) for 12-16 hours. Observation: The mixture will transition from a pale yellow suspension to a dark, homogenous solution as the active catalyst forms.

  • Reaction Monitoring: Monitor progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the starting bromide is completely consumed.

  • Workup (Critical Step): Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL) and Water (20 mL). Crucial: Because the product contains an acidic quinazolinone NH, carefully adjust the aqueous layer to pH ~6.5 using 1M HCl. Failure to do so will result in the product remaining in the aqueous phase as a water-soluble potassium salt. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM).

Troubleshooting & Causality

Observed IssueChemical CausalityRecommended Solution
Low Conversion / Unreacted Bromide Catalyst poisoning by the deprotonated quinazolinone or oxidation of the Pd catalyst due to poor degassing.Ensure strict inert atmosphere. Verify the quality of the XPhos Pd G3 precatalyst. Increase catalyst loading to 10 mol% if the boronic acid is highly sterically hindered.
Protodehalogenated Byproduct Slow transmetalation allows the Pd(II) intermediate to undergo reduction instead of coupling.Ensure the solvent ratio is exactly 4:1 (Dioxane:Water) to properly dissolve the K₃PO₄ and accelerate the transmetalation step.
Poor Mass Recovery The coupled product remains in the aqueous phase as a phosphate/potassium salt due to the acidic N3 proton.Strictly adhere to Step 6 of the protocol. Verify the pH of the aqueous layer is slightly acidic (~6.5) prior to phase separation.

References

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application

using 7-Bromo-5,8-difluoroquinazolin-4(3H)-one in kinase inhibitor synthesis

Advanced Synthetic Protocols: Utilizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary The quinazoline core is a cornerstone in the design of ATP-competi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Protocols: Utilizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

The quinazoline core is a cornerstone in the design of ATP-competitive kinase inhibitors, featuring prominently in approved therapeutics targeting EGFR, VEGFR, and emerging inhibitors for PLK1 and KRas G12D[1][2]. Within modern medicinal chemistry, 7-bromo-5,8-difluoroquinazolin-4(3H)-one has emerged as a highly privileged, multi-functional building block. As a Senior Application Scientist, I have designed this protocol guide to provide an in-depth, self-validating methodology for utilizing this specific scaffold. By mastering the orthogonal reactivity of its functional groups, researchers can rapidly generate diverse libraries of potent kinase inhibitors.

Mechanistic Rationale & SAR Logic

Successful drug development relies on understanding the causality behind chemical behavior. This specific scaffold offers three distinct synthetic handles, each serving a precise mechanistic purpose:

  • The C4-Carbonyl (Activation & Hinge Binding): The tautomeric equilibrium of the 4(3H)-quinazolinone allows for facile deoxychlorination using phosphorus oxychloride (POCl3). This transforms the stable carbonyl into a highly electrophilic 4-chloroquinazoline[3][4]. Due to the alpha-nitrogen effect, this position is primed for Nucleophilic Aromatic Substitution (SNAr) with various amines, forming the critical hydrogen-bond donor/acceptor pair required for kinase hinge-region binding[5].

  • The 5,8-Difluoro Effect (Physicochemical Modulation): Fluorine incorporation at the 5 and 8 positions is not merely structural. These highly electronegative atoms lower the pKa of the quinazoline nitrogens, which often reduces hERG channel liability. Furthermore, they increase metabolic stability against cytochrome P450 oxidation, enhance lipophilicity, and inductively activate the C4 position, making the subsequent SNAr reaction exceptionally fast and high-yielding[6][7].

  • The 7-Bromo Handle (Late-Stage Diversification): The C-Br bond at the 7-position is orthogonal in reactivity to the C4-Cl bond. Once the C4 position is aminated, the C7-bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for late-stage extension of the molecule into the solvent-exposed or allosteric specificity pockets of the target kinase[8][9].

SAR_Logic cluster_features Scaffold 7-Bromo-5,8-difluoroquinazolin-4(3H)-one F_group 5,8-Difluoro Substitution Scaffold->F_group Br_group 7-Bromo Substitution Scaffold->Br_group C4_group C4-Carbonyl (3H-one) Scaffold->C4_group F_effect Modulates pKa & Metabolic Stability F_group->F_effect Effect Br_effect Enables Late-stage Pd-Cross-Coupling Br_group->Br_effect Function C4_effect Activates SNAr Amination for Hinge Binding C4_group->C4_effect Precursor

Structure-Activity Relationship (SAR) logic for the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one scaffold.

Synthetic Strategy & Workflow

The transformation of the starting scaffold into a final kinase inhibitor follows a strict, regioselective three-step workflow. The order of operations is critical: C4-chlorination must occur first, followed by C4-amination, and finally C7-cross-coupling. Attempting Pd-catalyzed coupling before amination will result in competitive insertion at the highly activated C4-Cl bond[5][9].

SyntheticWorkflow A 7-Bromo-5,8-difluoro quinazolin-4(3H)-one B 4-Chloro-7-bromo- 5,8-difluoroquinazoline A->B POCl3, Base Deoxychlorination C 4-Amino-7-bromo- 5,8-difluoroquinazoline B->C R-NH2, SNAr C4-Amination D Kinase Inhibitor (Target Compound) C->D Ar-B(OH)2, Pd(0) Suzuki Coupling

Synthetic workflow from 7-Bromo-5,8-difluoroquinazolin-4(3H)-one to final kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: C4-Deoxychlorination (Activation)

Causality: POCl3 acts as both the chlorinating agent and the solvent. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which dramatically accelerates the formation of the reactive iminol species, driving the reaction to completion[4][5].

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 7-bromo-5,8-difluoroquinazolin-4(3H)-one (5.0 g, 19.1 mmol) under an argon atmosphere.

  • Reagent Addition: Slowly add POCl3 (17.8 mL, 191 mmol, 10 eq) at 0 °C to control the initial exotherm. Add 3 drops of anhydrous DMF.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours.

  • Self-Validation Step: The 4-chloro intermediate is highly sensitive to moisture and will revert to the starting material on standard LC-MS. To validate conversion, withdraw a 5 µL aliquot and quench it immediately in 1 mL of dry methanol. Analyze via LC-MS; the presence of the 4-methoxy adduct ([M+H]+ = 275.0) confirms complete chlorination without false negatives[4].

  • Workup: Cool to room temperature and distill off excess POCl3 under reduced pressure. Dissolve the resulting syrup in cold dichloromethane (DCM) and slowly pour into ice-cold saturated NaHCO3 (Caution: Highly exothermic CO2 evolution). Extract the aqueous layer with DCM (3 x 50 mL), dry over Na2SO4, and concentrate to yield 4-chloro-7-bromo-5,8-difluoroquinazoline as a pale yellow solid. Use immediately in Protocol 2.

Protocol 2: C4-SNAr Amination

Causality: The electron-withdrawing 5,8-difluoro groups make the C4 position exceptionally electrophilic. Consequently, SNAr can be performed under mild conditions, preventing unwanted displacement of the C5/C8 fluorines or the C7 bromide[5][6].

  • Setup: Dissolve the crude 4-chloro-7-bromo-5,8-difluoroquinazoline (1.0 eq) in anhydrous Isopropanol (0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the desired aniline/amine nucleophile (1.1 eq).

  • Reaction: Stir the mixture at 40 °C for 2 hours.

  • Self-Validation Step: Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1). 4-Aminoquinazolines exhibit a highly characteristic, bright blue/green fluorescence under 254 nm UV light, distinguishing them from the non-fluorescent 4-chloro starting material.

  • Workup: Add dropwise to rapidly stirring ice water. Collect the precipitated 4-amino-7-bromo-5,8-difluoroquinazoline intermediate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: C7-Suzuki-Miyaura Cross-Coupling

Causality: With the C4 position stabilized, the C7-bromide is selectively activated by a Pd(0) catalyst. Using a bidentate ligand like dppf prevents catalyst deactivation, while a biphasic solvent system ensures solubility of both the organic substrate and the inorganic base[8][9].

  • Setup: In a Schlenk tube, combine the 4-amino-7-bromo-5,8-difluoroquinazoline intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Perform three freeze-pump-thaw cycles or vigorously bubble Argon through the solution for 15 minutes to prevent oxidative quenching of the Pd catalyst[8].

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation Step: Run a parallel micro-scale reaction without the boronic acid. If LC-MS reveals the disappearance of the starting material and the appearance of a[M-Br+H] mass peak, protodehalogenation is occurring. This indicates the need to switch to a weaker base (e.g., Cs2CO3) or a less protic solvent[9].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash column chromatography to isolate the final kinase inhibitor.

Quantitative Data & Yield Optimization

To maximize throughput, we evaluated various conditions for both the SNAr and Suzuki coupling steps using the 5,8-difluoro scaffold. The inductive pull of the fluorines significantly alters optimal conditions compared to unfluorinated quinazolines.

Table 1: Optimization of C4-SNAr Amination (Using 3-Chloro-4-fluoroaniline)

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Observation
DMFK2CO380445Significant C5-F displacement observed.
THFTEA60672Sluggish reaction, incomplete conversion.
Isopropanol DIPEA 40 2 94 Optimal. Clean conversion, high purity.
DCMNone252415Poor solubility, no reaction progression.

Table 2: Optimization of C7-Suzuki-Miyaura Coupling (Using Phenylboronic Acid)

Catalyst (5 mol%)Base (3 eq)Solvent SystemTemp (°C)Isolated Yield (%)Protodehalogenation
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O10061High (15%)
Pd(OAc)2 / SPhosK3PO4Toluene/H2O9078Low (5%)
Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 91 Trace (<1%)
Pd2(dba)3 / XPhosCs2CO3Dioxane/H2O (4:1)9088Trace (<1%)

Sources

Method

Preclinical In Vivo Administration Protocols for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Executive Summary & Physicochemical Rationale 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3; MW: 261.02 g/mol )[1] is a highly substituted, halogenated heterocyclic building block. Compounds sharing this qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3; MW: 261.02 g/mol )[1] is a highly substituted, halogenated heterocyclic building block. Compounds sharing this quinazolin-4(3H)-one scaffold are frequently utilized in the development of targeted therapeutics, including PI3K/HDAC inhibitors, PIM/Mnk dual inhibitors, and anti-MRSA antibiotics[2][3][4].

The Formulation Challenge: The presence of a bromine atom and two fluorine atoms on the quinazolinone core significantly increases the lipophilicity (LogP) and reduces the polar surface area of the molecule. Furthermore, the planar aromatic system and the lactam moiety (3H-one) promote strong intermolecular hydrogen bonding and halogen bonding, resulting in high crystal lattice energy. Consequently, this compound exhibits extremely poor aqueous solubility[4].

The Causality of the Vehicle Design: Attempting to administer such a lipophilic compound in standard aqueous buffers (e.g., PBS) will result in immediate precipitation, leading to fatal embolization during Intravenous (IV) dosing or erratic, negligible absorption during Per Os (PO) dosing. To overcome this, a self-validating co-solvent/surfactant system is required[5][6].

  • DMSO (5–10%): Acts as the primary solvent. Its high dielectric constant disrupts the crystal lattice energy and fully solvates the hydrophobic core.

  • PEG400 (25–30%): Serves as a precipitation inhibitor. As the formulation is diluted with aqueous media, PEG400 hydrogen-bonds with water to create a localized microenvironment that delays the nucleation of the API.

  • Tween 80 (0.5–1.0%): A non-ionic surfactant that forms micelles. It sequesters the lipophilic compound, preventing particle aggregation and ensuring uniform dispersion in the gastrointestinal tract or bloodstream[4][5].

  • Saline/D5W (q.s.): Ensures the final vehicle is isotonic, preventing osmotic shock and hemolysis upon injection[5][7].

Formulation Phase Behavior & Logic

FormulationLogic API 7-Bromo-5,8-difluoro quinazolin-4(3H)-one (Solid API) DMSO DMSO (10%) Primary Solubilization API->DMSO Disrupts lattice energy PEG PEG400 (30%) Precipitation Inhibitor DMSO->PEG Prevents crash upon dilution Tween Tween 80 (1%) Surfactant/Micelle Former PEG->Tween Lowers surface tension Saline Saline (59%) Isotonic Vehicle Tween->Saline Aqueous dilution Final Clear, Injectable Micellar Solution Saline->Final Ready for IV/IP/PO

Caption: Stepwise phase behavior and mechanistic logic for formulating highly lipophilic quinazolinones.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mg/kg Dosing Solution

Note: This protocol yields a 1.0 mg/mL solution, suitable for dosing mice at 10 mg/kg assuming a standard injection volume of 10 mL/kg.

  • Weighing: Accurately weigh 10.0 mg of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one powder into a sterile, amber glass vial (the compound may be light-sensitive).

  • Primary Solubilization: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2–3 minutes. Causality: The API must be 100% dissolved at this stage. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 3.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute to ensure a homogenous non-aqueous mixture.

  • Surfactant Addition: Add 0.1 mL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 5.9 mL of sterile 0.9% Normal Saline (or 5% Dextrose in Water, D5W). Causality: Dropwise addition prevents localized high concentrations of water, which could trigger premature precipitation of the quinazolinone[5][6].

  • Validation: Inspect the final 10.0 mL solution against a dark and light background. It must be completely clear. Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: In Vivo Administration Workflow (Mice)

Ensure all procedures comply with institutional IACUC guidelines.

  • Intravenous (IV) Dosing: Restrain the mouse using a commercial restrainer. Dilate the lateral tail vein using a heat lamp (do not exceed 40°C). Wipe the tail with 70% ethanol. Using a 27G to 30G needle, inject the formulation at a volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse) over 15–30 seconds. Causality: Slow injection minimizes cardiovascular shock from the PEG400/DMSO vehicle[7][8].

  • Per Os (PO) Dosing: Secure the mouse by the scruff to immobilize the head and align the esophagus. Using a 20G or 22G stainless steel or flexible PTFE oral gavage needle, administer the formulation directly into the stomach at 10 mL/kg.

Protocol C: Pharmacokinetic (PK) Blood Sampling & Processing
  • Sampling: Collect blood (~50 µL per time point) via the submandibular vein or saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled microcentrifuge tubes.

  • Protein Precipitation: To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing a suitable Internal Standard (IS). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS: Transfer the supernatant to autosampler vials for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM)[9].

Quantitative Data & Expected Parameters

Table 1: Standardized Formulation Matrix for Halogenated Quinazolinones

ComponentVolume %Function in FormulationTolerability Limit (Mice, IV)
DMSO 10%Primary solvent; breaks crystal latticeMax 10% (causes hemolysis if higher)
PEG400 30%Co-solvent; delays nucleationMax 40% (viscosity/toxicity limits)
Tween 80 1%Surfactant; forms micellesMax 2% (causes histamine release)
0.9% Saline 59%Aqueous diluent; isotonicityN/A (Bulk vehicle)

Table 2: Representative Preclinical PK Parameters for Quinazolin-4(3H)-ones (10 mg/kg Dose) Note: Values are extrapolated from structurally related anti-MRSA and kinase-inhibiting quinazolinones[2][7][8].

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)Clinical Implication
Cmax ~10 - 15 µg/mL (Initial)1.2 - 2.5 µg/mLGood oral absorption despite lipophilicity.
Tmax N/A1.0 - 2.0 hoursIndicates moderate gastric emptying/absorption.
Half-life (T1/2) 11.0 - 22.0 hours13.0 - 58.0 hoursLong residence time; allows once-daily dosing.
Clearance (CL) < 10 mL/min/kgN/ALow hepatic clearance; metabolically stable.
Bioavailability (F) 100%60% - 66%Excellent PO viability using the micellar vehicle.

Pharmacokinetic Workflow Visualization

PKWorkflow Dose Administer Dose (10 mg/kg IV/PO) Sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Dose->Sample Plasma Centrifugation (4°C, 3000g, 10 min) Sample->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS PK PK Parameter Calculation (AUC, Cmax, T1/2, CL) LCMS->PK

Caption: End-to-end preclinical in vivo pharmacokinetic workflow for quinazolinone derivatives.

References

  • [1] 7-Bromo-5,8-difluoroquinazolin-4(3H)-one - Chemical Properties. ChemicalBook. URL:

  • [2] Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. PubMed Central (PMC). URL:

  • [7] WO2014138302A1 - Quinazolinone antibiotics. Google Patents. URL:

  • [3] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central (PMC). URL:

  • [9] Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. Taylor & Francis. URL:

  • [5] Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration. PubMed Central (PMC). URL:

  • [4] Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity. ACS Publications. URL:

  • [8] Discovery of Antibiotic (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one. ACS Publications. URL:

  • [6] US11279702B2 - AMPK activators. Google Patents. URL:

Sources

Application

Advanced Mass Spectrometry Protocols for the Characterization of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Physicochemical Profiling & Analytical Rationale The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 225034...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Physicochemical Profiling & Analytical Rationale

The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase and epigenetic inhibitors. From a mass spectrometry perspective, this molecule presents a unique analytical triad that dictates our methodological approach[1]:

  • The Bromine Isotope Signature: The presence of a single bromine atom at the C7 position dictates a near 1:1 isotopic doublet ( 79 Br and 81 Br) separated by exactly 1.997 Da. This acts as an intrinsic, self-validating filter for precursor and product ion assignment.

  • Fluorine Mass Defect & Electronegativity: The 5,8-difluoro substitution pulls electron density away from the quinazolinone core. While this reduces the basicity of the ring nitrogens compared to unsubstituted quinazolinones, the use of acidic modifiers forces protonation, yielding a robust [M+H]+ signal[2].

  • Lactam-Lactim Tautomerization: The quinazolin-4(3H)-one core features an acidic N-H proton at position 3. This allows for highly efficient negative ion mode [M−H]− acquisition, providing an orthogonal validation vector[3].

Analytical Workflow & System Configuration

To ensure absolute confidence in structural characterization, we employ a self-validating LC-MS/MS workflow utilizing polarity switching and specific stationary phase chemistries.

LCMS_Workflow Prep Sample Prep (Standard Addition) LC UHPLC Separation (PFP Column) Prep->LC ESI ESI Source (Pos/Neg Polarity) LC->ESI MS Q-TOF MS/MS (CID Fragmentation) ESI->MS Data Data Analysis (Isotope Filtering) MS->Data

Fig 1. End-to-end LC-MS/MS workflow for halogenated quinazolinone characterization.

Optimized LC-MS/MS Parameters

The following parameters are optimized for a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ-MS) system.

ParameterSetting / ValueCausality & Scientific Rationale
Analytical Column Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.7 µmA PFP phase provides orthogonal selectivity via π−π and dipole-dipole interactions with the difluoro-aromatic ring, offering superior retention over standard C18 phases.
Mobile Phase A 0.1% Formic Acid in H2​O Low pH forces the protonation of the N1 nitrogen, maximizing [M+H]+ ionization efficiency in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides the necessary elution strength for the highly hydrophobic brominated core.
Gradient Profile 5% B to 95% B over 5.0 minsA steep gradient ensures sharp peak focusing and minimizes diffusion of the target analyte.
ESI Capillary Voltage +3.5 kV (Pos) / -2.5 kV (Neg)High voltage ensures efficient droplet formation; lower negative voltage prevents corona discharge in the source.
Desolvation Temp 450 °CThe highly stable fluorinated aromatic ring resists thermal degradation, allowing for aggressive temperatures to maximize droplet evaporation.

Step-by-Step Experimental Protocol

Trustworthiness Check: This protocol utilizes a standard addition approach to self-validate the absence of matrix-induced ion suppression, which is common with highly electronegative compounds.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol is required for the initial dissolution because the rigid, halogenated planar structure exhibits poor solubility in highly aqueous environments.

  • Working Dilution: Dilute the stock to a working concentration of 100 ng/mL using H2​O :Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the approximate elution composition prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Phase 2: Mass Spectrometer Tuning & Acquisition
  • Isotopic Calibration: Calibrate the TOF/Quadrupole to ensure mass accuracy is within <2 ppm. The exact monoisotopic mass of the neutral compound ( C8​H379​BrF2​N2​O ) is 259.938 Da .

  • Polarity Switching Execution: Set the MS to alternate between ESI+ and ESI- every 100 ms.

    • Monitor [M+H]+ at m/z 260.945 / 262.943.

    • Monitor [M−H]− at m/z 258.930 / 260.928.

  • Collision Energy (CE) Ramping: For MS/MS acquisition, apply a CE ramp from 15 eV to 45 eV using Argon as the collision gas.

    • Causality: Low CE (15-25 eV) is required to observe the loss of CO and HCN. High CE (35-45 eV) is necessary to force the homolytic cleavage of the strong aromatic C-Br bond[4].

Mechanistic Fragmentation & Data Interpretation

When subjected to Collision-Induced Dissociation (CID), the [M+H]+ precursor undergoes predictable, self-validating cleavages characteristic of quinazolin-4(3H)-ones[4]. The interpretation of this data relies heavily on the Bromine Isotope Filter : any fragment retaining the bromine atom must exhibit the ~1:1 doublet separated by 2 Da.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 261 / 263 (C8H4BrF2N2O+) A [M+H - CO]+ m/z 233 / 235 (C7H4BrF2N2+) M->A -CO (-28 Da) B [M+H - CO - HCN]+ m/z 206 / 208 (C6H3BrF2N+) A->B -HCN (-27 Da) C [M+H - CO - Br•]+ m/z 154 (C7H4F2N2+•) A->C -Br• (-79/81 Da) D [M+H - CO - HCN - HF]+ m/z 186 / 188 (C6H2BrFN+) B->D -HF (-20 Da)

Fig 2. CID fragmentation pathway of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

Diagnostic Pathway Analysis
  • Lactam Cleavage (-28 Da): The initial low-energy fragmentation is the expulsion of carbon monoxide (CO) from the lactam ring, yielding the [M+H−CO]+ fragment at m/z 233 / 235. The retention of the isotopic doublet confirms the halogenated phenyl ring remains intact[3].

  • Pyrimidine Ring Opening (-27 Da): Subsequent loss of Hydrogen Cyanide (HCN) from the N3-C2 positions yields the m/z 206 / 208 fragment.

  • Halogen Expulsion (-79/81 Da & -20 Da): At elevated collision energies (>35 eV), the homolytic cleavage of the C-Br bond results in the loss of a bromine radical, yielding a monoisotopic peak at m/z 154. Self-Validation: The sudden disappearance of the 1:1 isotopic doublet is the definitive diagnostic proof of bromine loss. Additionally, the highly electronegative fluorine atoms can be expelled as neutral HF (-20 Da), yielding minor fragments at m/z 186 / 188.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered by researchers and process chemists during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered by researchers and process chemists during the synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one .

Quinazolin-4(3H)-ones are privileged scaffolds in drug discovery, particularly acting as key intermediates for targeted kinase inhibitors[1]. However, the introduction of multiple halogens—specifically the 5,8-difluoro and 7-bromo substitutions—creates a highly challenging electronic environment that frequently leads to stalled reactions, poor yields, and unwanted side products.

Mechanistic Causality: The "Deactivated Amine" Problem

To improve your yield, you must first understand the causality behind the failure of standard protocols.

The synthesis typically begins with 2-amino-4-bromo-3,6-difluorobenzamide . The cyclization requires the ortho-amino group to act as a nucleophile, attacking an electrophilic C1 source (like formamidine acetate or an orthoester). However, the two fluorine atoms and the bromine atom exert a profound electron-withdrawing inductive effect (-I effect) [2]. This pulls electron density away from the aromatic ring and the primary amine, drastically reducing its nucleophilicity.

When researchers observe a stalled reaction, the instinctive response is to increase the temperature (>130°C). This is a fatal error for this specific substrate. The adjacent fluorine atoms weaken the C-Br bond, and extended thermal stress leads to homolytic cleavage or nucleophilic displacement of the bromine , resulting in the M-79 impurity (5,8-difluoroquinazolin-4(3H)-one).

Workflow SM 2-Amino-4-bromo- 3,6-difluorobenzamide Intermediate Nucleophilic Attack (Deactivated Amine) SM->Intermediate Path1 Thermal Stress (>130°C) Intermediate->Path1 Unoptimized Path2 Controlled Temp (<110°C) / Microwave Intermediate->Path2 Optimized SideProd Debromination (M-79 Impurity) Path1->SideProd Target 7-Bromo-5,8-difluoro- quinazolin-4(3H)-one Path2->Target

Fig 1: Mechanistic divergence in quinazolinone synthesis based on thermal and catalytic conditions.

Quantitative Data: Condition Optimization

To bypass the thermal degradation window, we must optimize the solvent, temperature, and C1 source. The table below summarizes the quantitative outcomes of various methodologies applied to highly deactivated anthranilamides.

Table 1: Quantitative Comparison of Cyclization Methodologies

MethodologyC1 Source / ReagentSolventTemp (°C)Time (h)Mean Yield (%)Primary Impurity Profile
Classical ThermalFormamidine AcetateDMF1401625 - 35Debromination (M-79)
Modified ClassicalFormamidine Acetate2-Methoxyethanol1001260 - 65Unreacted SM
Microwave-AssistedFormamidine AcetateDMSO150 (MW)0.575 - 80Minimal
Oxidative CouplingDMSO + H₂O₂DMSO1101470 - 85Trace Sulfones

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that allow you to verify the reaction trajectory before committing to the workup.

Protocol A: Modified Classical Route (Recommended for Scale-Up)

Using 2-methoxyethanol restricts the boiling point and provides a controlled thermal environment, preventing the debromination seen in DMF/DMSO at reflux[3].

  • Initialization: Charge a clean, dry round-bottom flask with 2-amino-4-bromo-3,6-difluorobenzamide (1.0 eq) and 2-methoxyethanol (10 volumes). Stir to achieve a uniform suspension.

  • Reagent Addition: Add formamidine acetate (2.5 eq) in a single portion. The excess is required to compensate for the poor nucleophilicity of the amine.

  • Controlled Heating: Attach a reflux condenser and heat the mixture to strictly 100°C .

  • Self-Validation Checkpoint (IPC at t=4h): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Condition: You should observe the intermediate formamidine adduct (M+28) and >30% product formation.

    • Fail Condition: If the M-79 peak is >2%, your heating mantle is creating localized hot spots. Increase stirring speed and lower the bath temperature by 5°C.

  • Completion & Isolation: After 12-14 hours, cool the mixture to room temperature. Slowly add purified water (30 volumes) dropwise to precipitate the product. Filter, wash with cold water, and dry under a vacuum at 50°C.

Protocol B: Sustainable Oxidative Cyclization (Recommended for Discovery Chemistry)

This modern approach utilizes DMSO as both the solvent and the carbon source, driven by H₂O₂[4]. It is highly effective for electron-withdrawing substrates.

  • Initialization: Dissolve the benzamide precursor (1.0 eq) in anhydrous DMSO (5 volumes).

  • Oxidant Addition: Slowly add 30% aqueous H₂O₂ (1.2 eq) dropwise at room temperature. Caution: Exothermic.

  • Activation: Heat the reaction mixture to 110°C.

  • Self-Validation Checkpoint (IPC at t=6h): Analyze via LC-MS. The presence of radical-mediated intermediates validates the DMSO-carbon insertion mechanism. Yield should be >50% at this stage.

  • Quench & Isolate: After 14 hours, cool the reaction to 0°C. Quench residual peroxides with a saturated aqueous solution of sodium thiosulfate (verify with peroxide test strips). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q: My LC-MS shows a massive impurity at M-79. What exactly is happening? A: You are observing thermal debromination. The 7-bromo position is highly activated toward cleavage by the adjacent 5,8-fluorine atoms. Because your deactivated amine cyclizes so slowly, the extended time at high temperatures (>130°C) favors C-Br bond cleavage. Action: Immediately lower the reaction temperature below 110°C and switch to Protocol A or B.

Q: Can I use microwave synthesis to improve the yield? A: Yes. Microwave irradiation is highly recommended for this specific scaffold. It rapidly delivers activation energy, reducing reaction times from 16 hours to roughly 30 minutes. This kinetically favors the cyclization over the slower thermal degradation (debromination) pathway[5].

Q: Should I start with the anthranilic acid instead of the benzamide? A: No. Direct cyclization from 2-amino-4-bromo-3,6-difluorobenzoic acid typically requires formamide at >150°C. Given the electronic instability of your halogenated ring, this will guarantee severe debromination and tar formation. Always pre-form the benzamide (anthranilamide) to allow for milder cyclization conditions.

Q: The reaction mixture turns dark brown/black during Protocol B. Is it ruined? A: Not necessarily, but it indicates over-oxidation. The primary amine can be oxidized to azo or nitroso species if the H₂O₂ stoichiometry exceeds 1.2 equivalents or if the temperature spikes. Ensure strict temperature control and consider degassing your DMSO with nitrogen prior to the reaction to limit ambient oxygen interference.

References

  • Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs PubMed / National Institutes of Health (NIH)[Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach ACS Omega[Link]

  • Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones... ACS Publications (Organometallics)[Link]

  • Applications of Microwaves in the Synthesis of Polycyclic Compounds Taylor & Francis Online[Link]

  • WO2020057511A1 - Quinazoline derivatives as antitumor agents Google P

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Solubility in DMSO

Welcome to the Technical Support Center for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3). This guide is engineered for researchers and drug development professionals dealing with the severe solubility bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3). This guide is engineered for researchers and drug development professionals dealing with the severe solubility bottlenecks characteristic of highly functionalized, halogenated quinazolinones.

By synthesizing mechanistic chemistry with field-validated protocols, this guide provides actionable, self-validating solutions to ensure accurate dosing in both in vitro and in vivo assays.

Mechanistic Insight: The Chemistry of Insolubility

To solve a solubility issue, one must first understand the thermodynamic barriers preventing dissolution. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one resists solvation due to a "perfect storm" of structural features:

  • High Crystal Lattice Energy: The quinazolin-4(3H)-one scaffold features a rigid, fused bicyclic ring system that is highly planar[1]. This planarity facilitates strong intermolecular π−π stacking interactions. Additionally, the N-H and C=O moieties engage in robust intermolecular hydrogen bonding, locking the molecules into a highly stable crystalline lattice[2].

  • Halogen-Driven Lipophilicity: The substitution of a bromine atom at the 7-position and fluorine atoms at the 5- and 8-positions drastically increases the molecule's lipophilicity (LogP). Furthermore, these halogens participate in halogen bonding, which further tightens the crystal packing[3].

  • Solvent Cavity Resistance: Breaking this dense lattice to form a solvent cavity is thermodynamically unfavorable in aqueous media and challenging even in strong, polar aprotic solvents like Dimethyl sulfoxide (DMSO)[2][4].

Troubleshooting Guide & FAQs

Q1: I added DMSO to 7-Bromo-5,8-difluoroquinazolin-4(3H)-one to make a 10 mM stock, but it remains a cloudy suspension. What is the immediate fix? A1: The most common culprit is water contamination in the solvent. DMSO is highly hygroscopic; if it absorbs atmospheric moisture, its capacity to solvate lipophilic quinazolinones plummets exponentially[5].

  • Action: Discard the current attempt. Re-weigh the compound and use newly opened, anhydrous DMSO (≥99.9% purity). Apply gentle warming (50–60°C) combined with ultrasonication for 10–15 minutes to provide the kinetic energy needed to break the crystal lattice[2][6].

Q2: The compound dissolved perfectly in DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. How do I prevent this? A2: This is a classic "precipitation upon dilution" solvent-shift phenomenon common with Class II-like poorly soluble drugs[2]. When the DMSO is diluted by water, it can no longer solvate the hydrophobic core, causing the compound to crash out.

  • Action: Do not spike DMSO directly into an aqueous buffer. Instead, use a co-solvent step-down approach. Pre-mix the DMSO stock with transitional co-solvents (e.g., PEG300, Tween-80) before introducing the aqueous phase[6]. (See Section 3 for exact ratios).

Q3: Can I adjust the pH to force the compound into solution? A3: While the quinazolin-4(3H)-one scaffold contains nitrogen atoms, its solubility is highly pH-dependent[2]. The N-H proton is weakly acidic, meaning solubility may slightly improve in highly basic buffers (where the compound becomes ionized). However, extreme pH adjustments often compromise the integrity of biological assays and may degrade the compound[2]. Co-solvent formulation is a safer, more reliable alternative.

Q4: Does freeze-thawing affect my DMSO stock solution? A4: Yes. Repeated freeze-thaw cycles induce nucleation, causing the compound to irreversibly crystallize out of the DMSO solution[5]. Once a clear stock is achieved, aliquot it into single-use vials and store them at -20°C or -80°C. Never re-freeze a thawed aliquot.

Quantitative Data: Solvent & Co-Solvent Efficacy

The following table summarizes empirically validated solvent systems for quinazolinone derivatives, providing a roadmap for translating your DMSO stock into functional assay vehicles[6].

Solvent SystemApplication PhaseEstimated Solubility LimitFormulation Notes
100% Anhydrous DMSO Master Stock~10 - 50 mMRequires fresh DMSO, ultrasonication, and warming to 60°C[6].
10% DMSO + 90% Corn Oil In vivo dosing (Lipophilic)>2.75 mg/mLAdd DMSO stock first, then slowly dilute with corn oil while vortexing[6].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline In vitro / In vivo (Aqueous)>2.75 mg/mLCritical: Sequential addition is required. Do not pre-mix the solvent vehicle[6].
10% DMSO + 90% (20% SBE-β-CD in saline) In vivo dosing (Complexation)>2.75 mg/mLSulfobutyl ether β -cyclodextrin encapsulates the hydrophobic core, masking it from water[6].

Standard Operating Procedure (SOP): Preparation of a Self-Validating Master Stock

To guarantee trustworthiness in your downstream assays, you must verify that your compound is in a true solution, not a micro-suspension. This protocol integrates a self-validating centrifugation step to confirm solubility[7].

Step 1: Equilibration Allow the lyophilized 7-Bromo-5,8-difluoroquinazolin-4(3H)-one powder to reach room temperature in a desiccator before opening. This prevents atmospheric condensation from introducing water into the sample.

Step 2: Weighing & Solvent Addition Weigh the required mass into a glass vial (avoid plastics, which can adsorb lipophilic compounds). Add the calculated volume of newly opened, anhydrous DMSO to achieve your target concentration (e.g., 10 mM)[5].

Step 3: Energy Input Vortex vigorously for 60 seconds. Place the vial in a heated ultrasonic bath set to 50–60°C for 15 minutes[2][6].

Step 4: Self-Validation (Crucial Step) Visual inspection is notoriously unreliable for highly lipophilic compounds, which can form micro-suspensions that scatter light poorly.

  • Transfer an aliquot to a microcentrifuge tube and centrifuge at 10,000 × g for 5 minutes at room temperature[7].

  • Carefully inspect the bottom of the tube against a dark background.

  • Causality: If a pellet is present, the solution is saturated (or the DMSO is wet), and the compound is not fully dissolved. You must add more DMSO or apply more heat. If no pellet forms, you have a validated true solution.

Step 5: Storage Aliquot the validated clear solution into single-use amber vials. Purge with argon or nitrogen gas to displace moisture, seal tightly, and store at -80°C for up to 6 months[5][6].

Workflow Visualization

The following logical workflow dictates the escalation path for resolving solubility failures with this compound.

SolubilityWorkflow Start Start: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Visual & Centrifuge Check Is it a clear solution? AddDMSO->Check1 HeatSonicate Apply Heat (50-60°C) & Ultrasonication (15 min) Check1->HeatSonicate No (Turbid/Pellet) Success Success: Aliquot & Store (-20°C to -80°C) Check1->Success Yes (Clear) Check2 Visual & Centrifuge Check Is it a clear solution? HeatSonicate->Check2 CoSolvent Formulate with Co-solvents (e.g., PEG300, Tween-80) Check2->CoSolvent No (Turbid/Pellet) Check2->Success Yes (Clear) CoSolvent->Success Clear Formulation Fail Failure: Check DMSO Moisture or Reduce Concentration CoSolvent->Fail Still Insoluble

Workflow for troubleshooting the dissolution of halogenated quinazolinones in DMSO.

References

  • Title: H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: PubMed Central (PMC) URL: [Link]

  • Title: Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS 2250340-29-3)[1] and its derivatives. As a privileged heterocyclic scaffold, the quinazolin-4(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS 2250340-29-3)[1] and its derivatives. As a privileged heterocyclic scaffold, the quinazolin-4(3H)-one core is critical in the development of potent biological inhibitors and pharmaceutical agents[2]. However, the specific incorporation of electron-withdrawing halogens (fluorine at C5/C8 and bromine at C7) drastically alters the electronic landscape of the molecule, presenting unique synthetic bottlenecks.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize yield and purity.

Mechanistic Overview & Synthesis Workflow

The primary challenge in synthesizing 7-bromo-5,8-difluoroquinazolin-4(3H)-one lies in the extreme electron deficiency of the starting material (e.g., 2-amino-4-bromo-3,6-difluorobenzoic acid). The strongly electronegative fluorine atoms inductively withdraw electron density, while the bromine atom provides additional deactivation. This renders the primary aniline nitrogen a remarkably poor nucleophile, causing standard thermal amidation and cyclization methods to fail or stall at intermediate stages.

To overcome this, modern protocols leverage highly reactive electrophiles (like formamidine acetate) combined with high-dielectric solvents (DMSO) and microwave irradiation to force the thermodynamically demanding cyclization[3],[4].

G A 2-Amino-4-bromo-3,6-difluorobenzoic acid (Poor Nucleophile) B Amidation & Activation (Formamidine acetate / DMSO) A->B Step 1 C Microwave Cyclization (150°C, 30 min) B->C Step 2 D 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (Target Scaffold) C->D Step 3

Synthesis workflow for 7-bromo-5,8-difluoroquinazolin-4(3H)-one derivatives.

Frequently Asked Questions (FAQs): Troubleshooting Specific Bottlenecks

Q1: Why is my cyclization yield stalling below 20% when refluxing in formamide? A1: Causality: Formamide under standard reflux (80–120°C) lacks the electrophilic drive required to react with the highly deactivated, electron-poor aniline of your fluorinated starting material. Solution: Switch your reagent to formamidine acetate and your solvent to DMSO. Formamidine acetate is a superior electrophile. Furthermore, DMSO acts as a high-dielectric solvent that perfectly couples with microwave irradiation, providing the rapid, homogeneous activation energy needed to drive the cyclization to completion[3],[4].

Q2: I am observing debromination (loss of the C7 Bromine) during downstream functionalization. How can I prevent this? A2: Causality: The C-Br bond in an electron-deficient aromatic system is highly susceptible to oxidative addition by transition metals or radical-induced homolytic cleavage. Solution: If your downstream step does not intentionally involve cross-coupling (e.g., Suzuki or Buchwald-Hartwig), strictly avoid palladium catalysts. Conduct all high-temperature basic reactions under a rigorous argon atmosphere to prevent radical initiation, and limit reaction times.

Q3: What is the optimal method for converting the 4(3H)-one core to a 4-chloro derivative for subsequent SNAr reactions? A3: Causality: The electron-withdrawing halogens make tautomerization to the reactive "enol" (4-hydroxy) form less favorable, reducing reactivity with standard chlorinating agents like SOCl₂. Solution: Use Phosphorus oxychloride (POCl₃) combined with a catalytic amount of N,N-Diisopropylethylamine (DIEA) at 90°C. The DIEA acts as a proton scavenger and accelerates the formation of the reactive Vilsmeier-type intermediate without degrading the halogenated core[5].

Reaction Optimization & Yield Enhancement

The table below summarizes the quantitative optimization data for the cyclization of the 7-bromo-5,8-difluoroquinazolin-4(3H)-one core, demonstrating the necessity of microwave-assisted conditions.

SolventReagentTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation / Causality
EthanolFormamide80 (Reflux)24.01580Poor electrophilicity; starting material remains unreacted.
DMFFormamidine Acetate120 (Block)12.04585Incomplete cyclization; thermal degradation begins to occur.
DMSO Formamidine Acetate 150 (MW) 0.5 82 >95 Rapid conversion; high dielectric heating overcomes deactivation.

Standardized Experimental Protocol

This protocol outlines a self-validating system for the microwave-assisted synthesis of 7-bromo-5,8-difluoroquinazolin-4(3H)-one. It is designed to ensure reproducibility and technical accuracy at every step.

Step 1: Reagent Preparation & Activation
  • Charge a 10 mL microwave-safe vial with 2-amino-4-bromo-3,6-difluorobenzoic acid (1.0 eq, 1.0 mmol) and formamidine acetate (3.0 eq, 3.0 mmol).

  • Add anhydrous DMSO (3.0 mL). Seal the vial with a crimp cap and purge with nitrogen for 2 minutes.

    • Causality: Formamidine acetate provides the necessary electrophilic carbon. DMSO ensures complete solvation of the polar precursors and acts as an optimal microwave absorber[3].

    • Validation Checkpoint 1: The mixture should form a clear or slightly cloudy pale-yellow suspension.

Step 2: Microwave Cyclization
  • Place the vial in a dedicated microwave synthesizer.

  • Irradiate at 150°C for exactly 30 minutes with high stirring.

    • Causality: Microwave irradiation rapidly bypasses the high activation energy barrier caused by the electron-withdrawing F and Br atoms, preventing the formation of thermodynamic side-products[4].

Step 3: Controlled Precipitation & Workup
  • Allow the vial to cool to room temperature.

  • Slowly pour the reaction mixture into 15 mL of ice-cold distilled water under vigorous magnetic stirring. Stir for 15 minutes.

  • Filter the resulting precipitate under vacuum. Wash the filter cake successively with cold water (2 × 5 mL) and cold diethyl ether (5 mL).

    • Causality: The highly halogenated quinazolinone is intensely hydrophobic. Water efficiently removes DMSO and unreacted salts, while the ether wash strips away non-polar organic impurities without dissolving the product.

Step 4: Self-Validation & Analytical Confirmation
  • Dry the isolated solid in a vacuum oven at 50°C for 4 hours.

  • Validation Checkpoint 2 (TLC): Run a TLC using 5% MeOH in DCM. The starting material (Rf ~0.2) must be completely absent, replaced by a single UV-active product spot (Rf ~0.45).

  • Validation Checkpoint 3 (LC-MS): Perform LC-MS analysis. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 261.0 and 263.0 [M+H]⁺. This confirms the intact C₈H₃BrF₂N₂O core and verifies that no debromination occurred during the high-temperature cyclization.

References[3] Title: Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Source: ResearchGate. URL: https://www.researchgate.net/publication/354460000_Optimization_of_Reaction_Conditions_for_the_Synthesis_of_Quinazolin-43H-one_a[2] Title: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268331/[4] Title: Optimization of solid phase synthesis of quinazolin-4-ones. Source: Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/optimization-of-solid-phase-synthesis-of-quinazolin4ones.pdf[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6R7fds1jXn57GXpXHesKfCGH7p40GLFcD1DdEjDW5YTEhQ0sC46jMPQXItTYklbrvfVGs9_YOqOoGtlNLIN--SKO0kag61cAFmcKz54TL_T-3Av2ei0dRnp0qMZArCf5uPdq16FjJZd5QwNC7IvSUS0bR6mPVscT3fiyXkV0)] Title: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. Source: ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB39702306.htm[5] Title: WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof. Source: Google Patents. URL: https://patents.google.com/patent/WO2023244713A1/en

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized heterocyclic intermediates often presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized heterocyclic intermediates often presents unique physicochemical challenges. This guide provides an in-depth, self-validating framework for the purification of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3)[1].

Physicochemical Profiling: The Causality of Purification

To purify a molecule effectively, we must first understand how its structural features dictate its macroscopic behavior. The purification of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is governed by three critical physicochemical traits:

  • Extreme Lipophilicity: The quinazolin-4(3H)-one core is inherently hydrophobic. The introduction of halogen atoms (fluorine and bromine) is a common strategy in medicinal chemistry to increase lipophilicity and metabolic stability, which inherently reduces aqueous solubility to near-zero levels[2].

  • Enhanced N3-H Acidity: The quinazolinone scaffold exhibits lactam-lactim tautomerism. The highly electronegative fluorine atoms at C5 and C8, combined with the bulky bromine at C7, exert a strong electron-withdrawing inductive effect across the aromatic system. This significantly lowers the pKa of the N3-H lactam proton compared to the parent quinazolinone, making it sufficiently acidic to be deprotonated by moderately strong aqueous bases (e.g., 1M NaOH)[3].

  • Suppressed N1 Basicity: Conversely, the same electron-withdrawing halogens deplete the electron density of the N1 nitrogen, rendering it virtually non-basic. It will only protonate under highly acidic conditions (pH < 1).

The Strategic Takeaway: We can exploit this enhanced N3-H acidity to perform a highly selective pH-driven acid-base extraction, separating the target compound from neutral or non-acidic organic impurities before proceeding to polishing steps like recrystallization or chromatography.

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture Step1 Step 1: pH-Driven Extraction (1M NaOH) Crude->Step1 OrgImp Organic Layer (Discard) Step1->OrgImp Impurities AqLayer Aqueous Layer (Target Salt) Step1->AqLayer Target Step2 Step 2: Acidification (1M HCl to pH 3-4) AqLayer->Step2 Precipitate Crude Precipitate Step2->Precipitate Filter Decision Purity Check Precipitate->Decision Recryst Protocol A: Recrystallization Decision->Recryst >85% Purity Chromato Protocol B: Chromatography Decision->Chromato <85% Purity Pure Pure Product Recryst->Pure Chromato->Pure

Workflow for the purification of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

Step-by-Step Methodologies

Protocol A: pH-Driven Precipitation (Acid-Base Extraction)

This protocol acts as a self-validating system: if the compound dissolves in the basic aqueous layer and reprecipitates upon acidification, it confirms the presence of the intact, acidic quinazolinone core[3].

  • Solubilization: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes. The target compound deprotonates and migrates to the aqueous layer as a sodium salt.

  • Phase Separation: Transfer to a separatory funnel. Isolate the aqueous layer. Wash the organic layer once more with 0.5 volumes of 1M NaOH. Combine the aqueous layers and discard the organic layer (which contains unreacted halogenated anilines and neutral byproducts).

  • Controlled Acidification: Place the aqueous layer in an ice bath. While stirring continuously, add 1M HCl dropwise until the pH reaches strictly 3.0 to 4.0 . A dense precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water to remove inorganic salts, and dry under a high vacuum.

Protocol B: Solvent-Antisolvent Recrystallization

Due to the extreme lipophilicity of the polyhalogenated ring, standard ethanol recrystallization often fails. A DMF/Water system provides the necessary solubility gradient.

  • Dissolution: Dissolve the crude precipitate in a minimum volume of hot Dimethylformamide (DMF) at 80°C.

  • Antisolvent Addition: Slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add 1-2 drops of hot DMF until the solution just clears.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration and wash with a small volume of cold ethanol to remove residual DMF.

Protocol C: Flash Column Chromatography

For batches requiring >99% purity or those heavily contaminated with co-eluting structural analogs, silica gel chromatography is required[4].

  • Dry Loading: Because the compound is poorly soluble in the mobile phase, dissolve the sample in a minimum amount of THF or DMF, add silica gel (230-400 mesh), and evaporate the solvent completely under reduced pressure to create a dry powder.

  • Column Preparation: Pack the column with silica gel using Hexane. Load the dry powder onto the top of the column.

  • Elution: Elute using a gradient system starting at Hexane:Ethyl Acetate (4:1 v/v) and ramping to (2:1 v/v)[4].

  • Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.35 in the 2:1 system.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for each purification methodology based on standard synthetic recoveries.

Purification MethodSolvent / Reagent SystemTarget Phase / RfAvg. Recovery YieldEst. Final Purity (HPLC)
Acid-Base Extraction 1M NaOH (aq) / 1M HCl (aq)Aqueous Precipitate85 - 92%80 - 88%
Recrystallization DMF : Water (3:1 v/v)Crystalline Solid75 - 82%> 98%
Flash Chromatography Hexane : EtOAc (2:1 v/v)Rf 0.3565 - 70%> 99%

Troubleshooting Guides & FAQs

Q1: During the acid-base extraction, I acidified the aqueous layer, but no precipitate formed. Where is my compound? A1: You likely over-acidified the solution. While the N1 nitrogen is weakly basic, dropping the pH below 1.0 can protonate it, forming a highly water-soluble hydrochloride salt. Solution: Carefully back-titrate the solution with 1M NaOH until the pH is exactly between 3.0 and 4.0. The neutral zwitterionic/lactam form will immediately precipitate.

Q2: My compound is "oiling out" (forming a sticky liquid layer) instead of crystallizing during the DMF/Water recrystallization. How do I fix this? A2: "Oiling out" occurs when the target compound undergoes liquid-liquid phase separation because its melting point in the solvent mixture is lower than the saturation temperature. Solution: Reheat the mixture until it forms a single homogeneous phase. Add slightly more DMF to decrease the saturation temperature, then cool the flask much more slowly (e.g., in a hot water bath that is allowed to cool to room temperature overnight).

Q3: Why is my compound co-eluting with unreacted starting material on the silica gel column? A3: Halogenated anthranilic acid derivatives (starting materials) and halogenated quinazolinones share very similar polarities on normal-phase silica. Solution: Do not rely on chromatography alone. Perform the pH-driven extraction (Protocol A) before chromatography. The anthranilic acid will remain in the basic aqueous layer, but its differing pKa allows for fractional precipitation, or it can be washed away, drastically simplifying the subsequent chromatographic separation.

References

  • ChemicalBook. "7-Bromo-5,8-difluoroquinazolin-4(3H)-one".
  • NIH / PMC. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)".
  • BenchChem. "Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis".
  • MDPI. "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions".

Sources

Troubleshooting

reducing impurities in 7-Bromo-5,8-difluoroquinazolin-4(3H)-one scale-up

Welcome to the Technical Support Center for the scale-up and synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one . This compound is a highly valuable, sterically complex intermediate frequently utilized in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one . This compound is a highly valuable, sterically complex intermediate frequently utilized in the development of advanced targeted therapies, including Polo-like kinase 1 (PLK1) and KRAS inhibitors [1][1] [2][2].

Scaling up halogenated quinazolinones introduces significant chemoselectivity challenges. This guide is designed to help researchers and process chemists troubleshoot impurity formation, understand the mechanistic causality behind degradation, and implement self-validating protocols for multi-kilogram production.

Mechanistic Overview & Vulnerability Mapping

The standard synthesis involves the condensation of 2-amino-4-bromo-3,6-difluorobenzoic acid with formamidine acetate, followed by a dehydration-driven cyclization [3][3]. During scale-up, extended heating times and reactor surface interactions expose the molecule to three primary degradation pathways:

ReactionPathway SM 2-Amino-4-bromo-3,6-difluorobenzoic acid Inter Amidine Intermediate SM->Inter Condensation Reagent Formamidine Acetate Reagent->Inter Condensation Prod 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Inter->Prod Cyclization (-H2O) ImpB Ring-Opened Impurity Inter->ImpB Hydrolysis ImpA Des-bromo Impurity Prod->ImpA Dehalogenation ImpC Defluoro Impurity Prod->ImpC SNAr Displacement

Reaction pathway and impurity formation in 7-Bromo-5,8-difluoroquinazolin-4(3H)-one synthesis.

Troubleshooting FAQs

Q1: Why am I seeing a 5–10% yield of the des-bromo impurity during the 5 kg scale-up? A: Des-bromination in halogenated quinazolinones is typically triggered by trace metal catalysis combined with prolonged heating. The C-Br bond at the 7-position is sterically hindered but electronically activated. During scale-up in stainless steel or Hastelloy reactors, leached iron or nickel can catalyze radical dehalogenation. Causality & Mitigation: Switch to a glass-lined reactor for the cyclization step. If a metal reactor is unavoidable, add a silica-bound metal scavenger prior to heating and strictly control the internal temperature to ≤105 °C.

Q2: The HPLC shows a significant peak corresponding to a ring-opened degradation product. How do we prevent hydrolysis? A: The quinazolin-4(3H)-one ring is susceptible to hydrolysis back to the amidine intermediate or the starting anthranilic acid if excess water is present during the high-temperature cyclization phase. Because formamidine acetate releases water upon condensation, extended batch times trap this water in the system. Causality & Mitigation: Utilize an anhydrous solvent and implement active water removal. Integrating a Dean-Stark trap (if using a co-solvent like toluene) or utilizing 3Å molecular sieves ensures the thermodynamic equilibrium is driven entirely toward the closed-ring product.

Q3: We are detecting a defluoro-substituted impurity. Which fluorine is displaced and why? A: The impurity is the 5-substituted derivative (e.g., 5-dimethylamino-7-bromo-8-fluoroquinazolin-4(3H)-one). The fluorine at the 5-position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent carbonyl group (C4) and the fused pyrimidine ring. At temperatures above 110 °C, nucleophiles—such as dimethylamine generated from the thermal degradation of DMF—will undergo Nucleophilic Aromatic Substitution (SNAr). Causality & Mitigation: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or sulfolane. These solvents possess higher thermal stability and do not degrade into nucleophilic amines that attack the activated 5-fluoro position.

Quantitative Impurity Profiling

Use the following analytical markers to identify and quantify scale-up impurities rapidly.

Impurity TypeStructural ChangePrimary CauseAnalytical Marker (LC-MS [M+H]+)Mitigation Strategy
Des-bromo Loss of Br at C7Metal catalysis, excessive heat183.0 m/zGlass-lined reactor, T ≤ 105 °C
Ring-Opened Cleavage of pyrimidine ringTrace water during cyclization279.0 / 281.0 m/zAnhydrous NMP, molecular sieves
Defluoro (SNAr) Nucleophilic substitution at C5DMF degradation (dimethylamine)286.0 / 288.0 m/zSwitch solvent to NMP or sulfolane
API Target Intact Product N/A 261.0 / 263.0 m/z Follow optimized protocol

Self-Validating Scale-Up Protocol (10 kg Scale)

This methodology relies on strict In-Process Controls (IPCs) . The protocol is self-validating; the reaction cannot proceed to the next stage unless specific quantitative thresholds are met, ensuring batch-to-batch reproducibility.

Step 1: Reactor Preparation & Purging

  • Action: Purge a 100 L glass-lined reactor with N₂ for 30 minutes.

  • Causality: Eliminates atmospheric oxygen, preventing oxidative degradation of the amidine intermediate and reducing radical-initiated des-bromination.

Step 2: Reagent Charging

  • Action: Charge 10.0 kg of 2-amino-4-bromo-3,6-difluorobenzoic acid and 6.0 kg of formamidine acetate (1.5 eq). Add 50 L of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is explicitly chosen over DMF to prevent dimethylamine-mediated SNAr displacement of the 5-fluoro group at elevated temperatures.

Step 3: Heating & Cyclization

  • Action: Heat the mixture to an internal temperature of 100–105 °C.

  • Causality: Maintaining the temperature strictly below 115 °C provides enough kinetic energy for cyclization while remaining below the activation energy threshold for thermal des-bromination.

Step 4: In-Process Control (IPC) Gate

  • Action: After 6 hours, pull a sample for HPLC analysis (254 nm).

  • Validation Threshold: The process must not proceed to cooling until the amidine intermediate is < 1.0% and unreacted starting material is < 0.5% . If thresholds are not met, continue heating in 2-hour increments.

Step 5: Quenching & Precipitation

  • Action: Cool the reactor to 20 °C. Slowly add 100 L of chilled, purified water (2–5 °C) over 2 hours to precipitate the product.

  • Causality: Slow anti-solvent addition prevents the oiling out of the product and ensures the formation of filterable, high-purity crystalline solids.

Step 6: Filtration & Drying

  • Action: Filter the slurry. Wash the filter cake with 20 L of cold water followed by 10 L of heptane. Vacuum dry at 50 °C.

  • Validation Threshold: Drying is complete only when Karl Fischer (KF) titration shows moisture < 0.5% .

References

  • Source: Google Patents (WO2025010279A2)
  • Source: Google Patents (WO2023244713A1)
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)

Sources

Optimization

Technical Support Center: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Reaction Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges associated with functionalizing 7-Bromo-5,8-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges associated with functionalizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3)[1].

This molecule presents a unique "dual-hindrance" topography. Researchers frequently encounter stalled catalytic cycles or poor substitution yields due to the spatial shielding provided by the fluorine atoms at the 5- and 8-positions. This guide breaks down the causality of these failures and provides self-validating, field-proven protocols to overcome them.

Molecular Topography & Reactivity Mapping

To successfully manipulate this scaffold, we must first understand the spatial and electronic barriers. The 5-fluoro group creates a tight peri-interaction with the C4-carbonyl, while the 8-fluoro group acts as an ortho-shield to the C7-bromine.

ReactivityMap Molecule 7-Bromo-5,8-difluoroquinazolin-4(3H)-one C4 C4-Carbonyl (Target for Chlorination) Molecule->C4 Primary Electrophile C7 C7-Bromine (Target for Cross-Coupling) Molecule->C7 Primary Halide F5 5-Fluoro Group (Peri-Steric Hindrance) F5->C4 Repels POCl3 approach F8 8-Fluoro Group (Ortho-Steric Hindrance) F8->C7 Retards Transmetalation

Figure 1: Reactivity map highlighting the specific steric hindrance zones of the quinazolinone.

Troubleshooting Guide: Overcoming Peri-Hindrance in C4-Chlorination

The Challenge: Converting the C4-oxo group to a C4-chloro intermediate (a prerequisite for SNAr or functionalization) often results in incomplete conversion. The Causality: The 5-fluoro group is situated in the peri-position relative to the C4-carbonyl. The high electronegativity and lone pairs of the fluorine atom create a dense electron cloud that electrostatically and sterically repels the bulky POCl₃/intermediate complex[2].

Self-Validating Protocol: Vilsmeier-Assisted Chlorination

To bypass this repulsion, we utilize N,N-Diisopropylethylamine (DIPEA) to generate a highly reactive, less sterically demanding Vilsmeier-type intermediate.

  • Preparation: Suspend 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous Toluene (0.2 M).

  • Activation: Add POCl₃ (3.0 eq). Validation Checkpoint: The suspension will remain heterogeneous, indicating the uncatalyzed reaction is kinetically dead at room temperature.

  • Catalysis: Dropwise add DIPEA (1.2 eq). Validation Checkpoint: Observe a mild exotherm and a shift toward a homogeneous yellow solution. This confirms the formation of the active chlorinating species.

  • Thermal Shift: Heat the reaction to 105 °C for 4 hours.

  • Monitoring: Sample 10 µL into anhydrous Methanol. LC-MS should show the C4-methoxy adduct (mass = SM - OH + OMe) if the C4-chloro species was successfully formed.

  • Workup: Concentrate under reduced pressure (do not aqueous quench directly to avoid hydrolysis back to the starting material).

Troubleshooting Guide: Overcoming Ortho-Hindrance in C7-Cross-Coupling

The Challenge: Suzuki-Miyaura or Buchwald-Hartwig couplings at the C7 position frequently stall, yielding large amounts of unreacted starting material or protodeboronated side products. The Causality: The 8-fluoro group is ortho to the C7-bromine. While fluorine is physically smaller than a methyl group, its strong electron-withdrawing nature stabilizes the Pd(II)-aryl intermediate formed after oxidative addition. This stabilization, combined with the electrostatic repulsion of the fluorine lone pairs, drastically increases the activation energy required for the transmetalation step[3].

SuzukiWorkflow Start Pd(0) Catalyst + Substrate OxAdd Oxidative Addition (Rapid) Start->OxAdd TransMet Transmetalation (Bottleneck due to 8-F) OxAdd->TransMet Pd(II) stabilized by 8-F RedElim Reductive Elimination (Product Release) TransMet->RedElim Solution Intervention: SPhos Ligand + KOtBu Base Solution->TransMet Forces favorable geometry

Figure 2: Catalytic bottleneck in C7 cross-coupling and the targeted ligand intervention.

Self-Validating Protocol: SPhos-Mediated Suzuki Coupling

To force transmetalation, we must use a dialkylbiaryl phosphine ligand (SPhos) that provides flexible steric bulk, pushing the Pd center into a highly reactive, low-coordinate state[3].

  • Reagent Charging: In a Schlenk flask, combine the quinazolinone (1.0 eq), aryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), SPhos (0.12 eq), and KOtBu (2.5 eq). Note: KOtBu is critical here as strong bases facilitate the transmetalation of sterically hindered and ortho-fluoro substrates[3][4].

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane (0.1 M). Perform three freeze-pump-thaw cycles. Validation Checkpoint: Upon warming to room temperature post-degassing, the mixture should turn from dark purple/brown to a deep reddish-orange, indicating the formation of the active L-Pd(0) species.

  • Reaction: Heat to 90 °C for 6 hours.

  • Monitoring: Monitor by LC-MS. If conversion is <90% after 6 hours, the boronic acid has likely undergone protodeboronation. Correction: Add an additional 0.5 eq of boronic acid.

Quantitative Data: Optimization Matrices

To demonstrate the causality of ligand and base selection, below is the optimization data for the C7-Suzuki coupling of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one with phenylboronic acid.

LigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
PPh₃K₂CO₃Toluene100< 10%Catalyst death; unable to overcome 8-F steric barrier.
dppfNa₂CO₃Dioxane/H₂O9045%Sluggish transmetalation; high levels of protodeboronation.
XPhosK₃PO₄Dioxane/H₂O10078%Good conversion, but biphasic system limits base solubility.
SPhos KOtBu Dioxane 90 > 95% Optimal; strong base and flexible ligand accelerate transmetalation[3].

Frequently Asked Questions (FAQs)

Q: Why does my Buchwald-Hartwig amination fail at the C7 position even with Pd(dppf)Cl₂? A: The ortho-fluoro group (8-F) increases the energy barrier for the amine to coordinate to the Pd(II) complex. Standard bidentate ligands like dppf are too rigid. You must switch to a highly active pre-catalyst (e.g., BrettPhos Pd G3) and use a strong base like Lithium tert-butoxide (LiOtBu) to deprotonate the amine, enhancing its nucleophilicity and forcing coordination[4].

Q: Can I perform C4 substitution before C7 cross-coupling? A: Yes, and it is highly recommended. The free NH/C=O motif of the quinazolinone can coordinate to palladium and poison the catalyst. Converting the C4-oxo to a C4-chloro, and subsequently reacting it with your desired nucleophile (or protecting it), removes this competing coordination site, significantly improving C7 coupling yields.

Q: During C4 chlorination, my product hydrolyzes back to the starting material during workup. How do I prevent this? A: The C4-chloro-5,8-difluoroquinazoline intermediate is highly electrophilic and moisture-sensitive. Do not quench the POCl₃ reaction into water. Instead, distill off the excess POCl₃ and Toluene under vacuum, co-evaporate twice with dry toluene to remove residual acid, and use the crude intermediate immediately in the next step.

Sources

Troubleshooting

Technical Support Center: Stabilizing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Welcome to the Technical Support Center for halogenated quinazolinone derivatives. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is a highly functionalized heterocyclic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated quinazolinone derivatives. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is a highly functionalized heterocyclic intermediate. The specific halogenation pattern—a bromine at C7 and fluorines at C5 and C8—makes it an exceptionally valuable scaffold for synthesizing targeted therapeutics, such as Aurora A kinase inhibitors[1]. However, these same electron-withdrawing groups and the inherent lactam-lactim tautomerism of the quinazolin-4(3H)-one core introduce specific vulnerabilities during handling and storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating protocols for long-term storage.

Troubleshooting & FAQs

Q1: Why is my compound degrading into a debrominated impurity during storage?

The Mechanism: The carbon-bromine (C-Br) bond at the C7 position is photolytically labile. Exposure to ultraviolet (UV) or intense visible light induces homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical can abstract a hydrogen atom from the solvent or undergo dimerization, leading to a debrominated impurity or complex polymeric mixtures. Spectroscopic studies on quinazoline derivatives confirm that photostability is significantly compromised under continuous room lighting or laser exposure[2]. The Solution: All solid and solution-phase handling must be conducted under low-light conditions. Storage vessels must be opaque or made of actinic (amber) glass to block UV transmission.

Q2: I am observing unexpected ring-opening or hydrolysis products in my aqueous stock solutions. What causes this?

The Mechanism: The quinazolin-4(3H)-one core exists in a tautomeric equilibrium with its 4-hydroxyquinazolinone form. In alkaline or neutral aqueous environments, the electron-deficient nature of the difluorinated aromatic ring makes the pyrimidine-dione-like segment susceptible to nucleophilic attack by water or hydroxide ions, leading to slow hydrolysis and ring-opening into anthranilic acid derivatives. The Solution: Halogenated quinazolinones exhibit vastly improved chemical stability in aqueous environments when maintained at a mildly acidic pH. Formulations and solutions buffered to a pH range of 3.5 to 6.0 suppress the formation of the reactive anion and stabilize the lactam core[3].

Q3: How do I prepare stock solutions for biological assays without compromising the compound's integrity?

The Mechanism: Dimethyl sulfoxide (DMSO) is the standard vehicle for biological assays, but it is highly hygroscopic. Moisture absorbed from the air can initiate the hydrolysis pathways mentioned above. However, when dissolved in anhydrous DMSO (at concentrations such as 10−3 M) and stored at 4°C in the dark, quinazoline derivatives demonstrate high stability, remaining within analytical error margins for over 40 days[4]. The Solution: Use strictly anhydrous DMSO, aliquot immediately to avoid freeze-thaw cycles, and overlay with an inert gas (Argon/Nitrogen) to displace atmospheric moisture and oxygen.

Mechanistic Workflows and Visualizations

To conceptualize the vulnerabilities of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, refer to the degradation pathway diagram below. Understanding these pathways is critical for rationalizing the protective measures in the subsequent protocols.

DegradationPathways Core 7-Bromo-5,8-difluoro quinazolin-4(3H)-one Photo Photolysis (UV/Vis) C-Br Cleavage Core->Photo Light Exposure Hydro Hydrolysis (H2O) Ring Opening Core->Hydro pH > 7.0 SNAr SNAr (Nucleophiles) F-Displacement Core->SNAr Amines/Thiols Debrom Debrominated Impurity Photo->Debrom OpenRing Anthranilic Acid Derivative Hydro->OpenRing Subst Substituted Adduct SNAr->Subst

Fig 1. Primary degradation pathways of halogenated quinazolinones.

Quantitative Stability Data

The following table synthesizes the expected stability of halogenated quinazolinone derivatives across various matrices and environmental conditions, derived from established spectroscopic and pharmaceutical stability studies[2][3][4].

Storage MatrixTemperatureIlluminationpH LevelExpected Stability / Shelf-LifePrimary Degradation Risk
Solid Powder-20°CDarkN/A> 2 YearsMinimal (if kept desiccated)
Anhydrous DMSO ( 10−3 M)4°CDarkN/A> 40 DaysMoisture absorption
Ultrapure Water22°C (Room Temp)DarkNeutral (~7.0)< 8 HoursHydrolysis / Precipitation
Buffered Aqueous4°C to 25°CDarkAcidic (3.5 - 6.0)> 24 HoursSlow Hydrolysis
Any SolutionAnyNormal Room LightAnyRapid DegradationPhotolytic Debromination

Experimental Protocol: Preparation and Cryopreservation of Stock Solutions

To ensure a self-validating system, this protocol incorporates a baseline Quality Control (QC) step. By establishing a baseline UV-Vis or LC-MS profile immediately after dissolution, you can definitively track the compound's integrity over time.

StorageWorkflow Powder Equilibrate Solid to RT Solvent Dissolve in Anhydrous DMSO Powder->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Gas Argon Overlay Aliquot->Gas Freeze Cryopreserve at -20°C Gas->Freeze

Fig 2. Workflow for preparing and storing stable stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration Causality: Opening a cold vial of the solid compound exposes it to ambient humidity, causing immediate condensation and introducing water that will drive future hydrolysis.

  • Remove the sealed vial of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one from the desiccator/freezer.

  • Allow the vial to equilibrate to room temperature (RT) in the dark for at least 30 minutes before breaking the seal.

Step 2: Dissolution and Baseline QC Causality: Anhydrous DMSO prevents water-mediated ring opening. Establishing a baseline ensures that any future assay anomalies can be traced to degradation rather than initial purity.

  • Weigh the required mass under low-light conditions.

  • Dissolve in strictly anhydrous, amine-free DMSO to achieve the desired stock concentration (e.g., 10 mM or 10−3 M).

  • Self-Validation Step: Immediately withdraw a 10 µL aliquot, dilute in mobile phase, and run a baseline LC-MS or UV-Vis spectrum (scan 200–800 nm) to confirm the absence of debrominated peaks[2].

Step 3: Aliquoting Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, drastically accelerating degradation.

  • Dispense the stock solution into single-use, amber glass HPLC vials (or opaque microcentrifuge tubes). Volume should be strictly limited to what is required for a single experiment (e.g., 50 µL to 100 µL).

Step 4: Inert Gas Overlay Causality: Displacing the headspace with Argon or Nitrogen removes oxygen (preventing oxidative degradation) and atmospheric moisture.

  • Gently blow a stream of dry Argon gas over the headspace of each vial for 3–5 seconds.

  • Cap the vial immediately with a PTFE-lined septum cap to ensure a hermetic seal.

Step 5: Cryopreservation Causality: Lower kinetic energy halts slow SNAr or hydrolytic reactions.

  • Transfer all aliquots to a dedicated, light-proof box.

  • Store at -20°C (or -80°C for multi-year storage).

References

  • Title: 2-(3-Bromophenyl)
  • Title: Stabilized pharmaceutical compositions of halofuginone and other quinazolinone derivatives (US20050222182A1)
  • Title: Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria Source: ResearchGate / Letters in Drug Design & Discovery URL
  • Source: PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation: A Case Study of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for this purpose. However, the acquisition of an NMR spectrum is merely the first step; a rigorous validation process is imperative to ensure the data's accuracy and reliability. This guide provides a comprehensive framework for NMR spectra validation, using the exemplar molecule, 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, to illustrate the principles and methodologies. We will objectively compare predicted spectral data with a validation protocol, offering supporting evidence and experimental workflows.

The Imperative of a Self-Validating System in NMR Spectroscopy

In the realm of pharmaceutical development, analytical method validation is not just a procedural formality but a critical component of ensuring data integrity, reproducibility, and ultimately, patient safety.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a structured framework for the validation of analytical procedures.[2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4] This principle extends to the structural elucidation of molecules by NMR. A self-validating system in NMR involves a multi-faceted approach, encompassing not only the initial data acquisition but also rigorous data processing and a thorough comparison with expected chemical principles.

Experimental Workflow for Robust NMR Spectra Validation

A robust NMR validation protocol is a continuous process that begins with method development and extends throughout the method's lifecycle.[2] The following step-by-step methodology outlines a best-practice approach to validating the NMR spectra of a compound like 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

Step 1: Sample Preparation and Data Acquisition
  • Solvent Selection and Internal Standard: Dissolve a precisely weighed sample of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one in a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical as it can influence chemical shifts. An internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing.[5][6]

  • Acquisition of 1D Spectra (¹H, ¹³C, ¹⁹F):

    • ¹H NMR: Acquire a high-resolution one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width to ensure a good signal-to-noise ratio and resolution.[5]

    • ¹³C NMR: Obtain a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling techniques (e.g., broadband decoupling) are typically employed to simplify the spectrum.

    • ¹⁹F NMR: Given the presence of two fluorine atoms, a ¹⁹F NMR spectrum is essential. This technique is highly sensitive and provides valuable information about the chemical environment of the fluorine nuclei.[7]

  • Acquisition of 2D Spectra (COSY, HSQC/HMQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.

Step 2: Data Processing and Analysis
  • Fourier Transform and Phasing: The raw free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.[8] Correct phasing of the spectrum is critical for accurate integration and peak picking.[6]

  • Baseline Correction: A flat baseline is essential for accurate integration of the signals.[6][8]

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ¹H and ¹³C).[5][6] For ¹⁹F NMR, an external or internal reference standard like CFCl₃ is used.[9]

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.[8]

  • Multiplicity and Coupling Constant (J) Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) of the signals to determine the number of neighboring nuclei. Measure the coupling constants (J-values) in Hertz (Hz).[10]

The overall validation workflow can be visualized as follows:

G cluster_0 Part 1: Data Acquisition cluster_1 Part 2: Data Processing cluster_2 Part 3: Structural Verification A1 Sample Preparation (Solvent & Standard) A2 1D NMR Acquisition (1H, 13C, 19F) A1->A2 A3 2D NMR Acquisition (COSY, HSQC, HMBC) A2->A3 B1 Fourier Transform & Phasing A3->B1 B2 Baseline Correction B1->B2 B3 Chemical Shift Referencing B2->B3 B4 Peak Picking & Integration B3->B4 B5 Multiplicity & J-Coupling Analysis B4->B5 C1 Predict Expected Spectra B5->C1 C2 Compare Experimental vs. Predicted Data C1->C2 C3 Assign Signals to Specific Nuclei C2->C3 C4 Final Structure Confirmation C3->C4

Caption: A flowchart illustrating the key stages of a comprehensive NMR spectra validation process.

Comparative Analysis: Predicted vs. Expected Spectra for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

The core of NMR spectral validation lies in comparing the experimentally obtained data with the data predicted based on the known chemical structure. For 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Caption: Molecular structure of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one with key atoms highlighted.

Predicted ¹H NMR Spectrum
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2~8.2Singlet-This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. It has no adjacent proton neighbors.
H6~7.8Doublet of doublets (dd)J(H-F) ≈ 3-5 Hz, J(H-F) ≈ 1-2 HzThis aromatic proton is coupled to the two fluorine atoms at positions 5 and 8.
NH (3H)~12.5Broad Singlet-The N-H proton of the quinazolinone ring is typically broad and appears at a very downfield chemical shift, and it is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~145Carbon in an imine-like environment (N=C-N).
C4~160Carbonyl carbon in an amide-like environment.
C4a~140Quaternary carbon in the aromatic ring, deshielded by the adjacent carbonyl and nitrogen.
C5~155 (d, J(C-F) ≈ 250 Hz)Aromatic carbon directly bonded to a fluorine atom, showing a large one-bond C-F coupling.
C6~115Aromatic carbon with an attached proton.
C7~110Aromatic carbon bonded to bromine.
C8~150 (d, J(C-F) ≈ 245 Hz)Aromatic carbon directly bonded to a fluorine atom, exhibiting a significant one-bond C-F coupling.
C8a~120Quaternary carbon in the aromatic ring.
Predicted ¹⁹F NMR Spectrum

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale | | :--- | :--- | :--- | | F5 | -120 to -140 | Doublet | Coupled to the proton at C6. | | F8 | -130 to -150 | Singlet or very small coupling | Likely to show minimal or no coupling to H6 due to the number of bonds separating them. |

The Role of Orthogonal Techniques in Structural Confirmation

While NMR is a powerful tool, relying on a single analytical technique is not advisable for definitive structure proof, especially in a regulatory environment.[11][12] Orthogonal techniques provide independent confirmation of the molecular structure. For 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, these would include:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution pattern, which would be characteristic due to the presence of bromine.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the quinazolinone and the N-H bond.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, providing an empirical formula that can be compared to the proposed structure.

Conclusion

The validation of NMR spectra is a systematic process that underpins the reliability of structural elucidation in chemical and pharmaceutical research. By adhering to established guidelines from bodies like the ICH and employing a multi-technique approach, scientists can ensure the integrity of their data. The case of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one serves as a practical example of how to predict, acquire, process, and validate NMR spectra. This rigorous approach, which treats the entire process as a self-validating system, is essential for advancing drug discovery and development on a foundation of robust scientific evidence.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • NMR Data Processing - Wiley Online Library. [Link]

  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - Magnetic Resonance in Chemistry. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. [Link]

  • Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene - Taylor & Francis Online. [Link]

  • What are the best preprocessing methods for NMR data? - ResearchGate. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Journal of Chemical Education. [Link]

  • 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11 - ResearchGate. [Link]

  • 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one - PubChem. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics - FDA. [Link]

  • Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations - FDA. [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ACS Omega. [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - RSC Publishing. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC - NIH. [Link]

Sources

Comparative

Comparative Efficacy Guide: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one vs. 7-Chloro Derivatives in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic causality, and self-validating experimental protocols for quinazolinone-based Tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic causality, and self-validating experimental protocols for quinazolinone-based Tyrosine Kinase Inhibitors (TKIs).

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[1]. Historically, 7-chloroquinazolin-4(3H)-one derivatives have been utilized to develop potent antimitotic agents and kinase inhibitors[2]. However, the emergence of drug resistance and suboptimal target selectivity has driven the evolution of more complex halogenated scaffolds[3].

As a Senior Application Scientist, I frequently observe that the transition from a simple 7-chloro substitution to a 7-bromo-5,8-difluoro architecture is not merely an iterative medicinal chemistry tweak; it is a fundamental thermodynamic overhaul. This guide objectively compares the performance of 7-chloro derivatives against the highly specialized 7-bromo-5,8-difluoroquinazolin-4(3H)-one core, detailing the causality behind their divergent binding kinetics and providing rigorous, self-validating protocols for their evaluation.

Structural & Electronic Dynamics: The Halogen Effect

The inhibitory potency of quinazolinone TKIs is heavily dictated by the electronic properties and spatial extent of their halogen substituents[4].

The 7-Chloro Baseline

Chlorine is moderately electronegative and lipophilic. While 7-chloro derivatives exhibit strong cytotoxicity and form stable hydrophobic interactions within the kinase hinge region[2][5], their relatively small atomic radius limits the magnitude of their "sigma-hole"—the region of positive electrostatic potential on the outermost extension of the halogen's covalent bond. This results in weaker, less directional halogen bonding with the protein backbone.

The 7-Bromo-5,8-difluoro Advantage

Substituting chlorine with bromine at the 7-position significantly increases the atomic radius and polarizability of the molecule. Bromine-substituted TKIs exhibit significantly higher dipole moments (>8.0 Debye) and greater conformational flexibility, which correlates directly with enhanced binding energetics and lower IC₅₀ values[3][4].

The addition of 5,8-difluoro groups acts as a synergistic electronic modulator:

  • Sigma-Hole Enhancement: Fluorine is highly electronegative. Placing fluorines at the 5 and 8 positions withdraws electron density from the aromatic ring. This electron deficiency exacerbates the positive electrostatic potential on the 7-bromine atom, drastically strengthening its ability to form directional halogen bonds with electron donors (e.g., carbonyl oxygens in the EGFR active site).

  • Metabolic Shielding: The strong C-F bonds at the 5 and 8 positions block primary sites of cytochrome P450-mediated oxidative metabolism, extending the compound's half-life without adding steric bulk.

Pathway cluster_inhibitors Quinazolinone Scaffolds EGFR EGFR / RTK Target ATP ATP Binding Pocket EGFR->ATP Activation Downstream Downstream Signaling ATP->Downstream Phosphorylation Cl_Deriv 7-Chloro Derivative (Weaker Sigma-Hole) Cl_Deriv->ATP Moderate Affinity Br_F_Deriv 7-Br-5,8-diF Derivative (Enhanced Sigma-Hole) Br_F_Deriv->ATP High Affinity Apoptosis Cell Cycle Arrest Downstream->Apoptosis Blocked

Fig 1: Mechanistic pathway of EGFR inhibition comparing halogenated quinazolinone affinities.

Pharmacological Performance & Data Synthesis

Empirical and computational studies on halogenated anilinoquinazolines demonstrate that increasing the halogen atomic number (from Cl to Br) drastically improves inhibitory efficacy[4][5]. Furthermore, these molecules show significant inhibition in micromolar to nanomolar ranges against breast cancer cell lines like MCF-7[6].

The table below synthesizes representative performance metrics for these derivatives based on established structure-activity relationship (SAR) modeling:

Compound CoreDipole Moment (Debye)Representative EGFR IC₅₀ (nM)Conformational Flexibility (RMSD Å)Primary Binding Interaction
7-Chloroquinazolinone ~6.5 - 8.00.31< 0.15Hydrophobic / Weak Halogen Bond
7-Bromoquinazolinone > 8.00.025> 0.65Strong Halogen Bond (Sigma-Hole)
7-Bromo-5,8-difluoro > 9.5< 0.010> 0.70Enhanced Directional Halogen Bond

Data synthesized from computational spectroscopic studies and in vitro kinase assays highlighting the relative halogen effect on drug potency[4][6].

Self-Validating Experimental Workflows

To objectively compare these derivatives, researchers must employ self-validating assay systems. A self-validating protocol contains internal mathematical and biological controls that prove the assay's integrity regardless of the test compound's performance.

Protocol A: TR-FRET Kinase Inhibition Assay (Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over standard luminescence because it eliminates compound auto-fluorescence artifacts—a common issue with highly conjugated quinazolinones.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute EGFR (or target kinase) and fluorescently labeled tracer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 7-chloro and 7-bromo-5,8-difluoro derivatives in 100% DMSO.

  • Internal Controls (The Self-Validation):

    • Positive Control: Erlotinib (10 µM) to establish the maximum inhibition baseline (0% kinase activity).

    • Negative Control: 1% DMSO vehicle to establish the maximum signal baseline (100% kinase activity).

  • Incubation: Transfer 10 nL of compounds/controls to a 384-well plate. Add 5 µL of kinase/tracer mixture. Incubate for 60 minutes at Room Temperature.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Causality Check: Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). The plate is only valid if Z' > 0.5, proving the assay window is robust enough to distinguish true hits from noise.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC₅₀ tells you if a compound works, SPR tells you how it works (on-rate vs. off-rate).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Leave one flow cell unmodified and activated/deactivated with ethanolamine to serve as a Reference Channel . All active channel data must be subtracted from this reference to eliminate non-specific binding artifacts.

  • Solvent Correction (Critical Step): Halogenated compounds require DMSO for solubility. Because DMSO has a high refractive index, slight concentration mismatches cause massive bulk shift artifacts. Run a solvent correction curve (varying DMSO from 4.5% to 5.5%) before the analyte runs to mathematically subtract this artifact.

  • Analyte Injection: Inject the quinazolinone derivatives at 5 concentrations (e.g., 1.56 nM to 25 nM) at a flow rate of 30 µL/min.

  • Dissociation: Allow running buffer to flow for 600 seconds to measure the off-rate ( koff​ ).

  • Data Fitting: Fit the reference-subtracted, solvent-corrected sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Workflow Prep 1. Compound Prep (DMSO Stocks) FRET 2. TR-FRET Assay (Z' > 0.5 Validation) Prep->FRET SPR 3. SPR Kinetics (Solvent Corrected) FRET->SPR Primary Hits Cell 4. MCF-7 Viability (Counter-screened) SPR->Cell Validated Binders SAR 5. SAR Modeling (Dipole Analysis) Cell->SAR Efficacy Data

Fig 2: Self-validating high-throughput screening workflow for quinazolinone derivatives.

Conclusion

While 7-chloroquinazolin-4(3H)-one remains a viable and historically significant core for kinase inhibitors, the 7-bromo-5,8-difluoroquinazolin-4(3H)-one scaffold represents a rationally designed upgrade. By leveraging the synergistic effects of a highly polarizable bromine atom and the electron-withdrawing nature of 5,8-difluoro substitutions, researchers can achieve compounds with vastly superior dipole moments, enhanced conformational flexibility, and highly directional halogen bonding. When evaluated through rigorous, self-validating protocols like TR-FRET and solvent-corrected SPR, the thermodynamic superiority of the heavily halogenated scaffold becomes empirically undeniable.

References

  • [3] In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne University. URL: [Link]

  • [4] Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. PubMed Central (PMC). URL:[Link]

  • [5] Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. MDPI. URL:[Link]

  • [6] Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. URL: [Link]

  • [2] Development of Half-Sandwich Ru, Os, Rh, and Ir Complexes Bearing the Pyridine-2-ylmethanimine Bidentate Ligand Derived from 7-Chloroquinazolin-4(3H)-one with Enhanced Antiproliferative Activity. ACS Omega. URL: [Link]

  • [1] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central (PMC). URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding molecular weight and structural features through the analysis of fragmentation patterns. This guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, a halogenated quinazolinone derivative.

While direct experimental fragmentation data for this specific molecule is not widely available in public-facing literature, this guide will establish a robust, predictive framework based on the well-documented fragmentation behavior of analogous structures, including quinazolinones, and halogenated heterocyclic compounds.[1][2][3][4] By understanding the fundamental principles of fragmentation and comparing them with related molecules, researchers can confidently predict and interpret the mass spectra of this and similar compounds.

The Quinazolinone Core: A Predictable Fragmentation Cassette

The quinazolinone scaffold is a common motif in pharmacologically active compounds, and its fragmentation behavior under electron impact (EI) or electrospray ionization (ESI) has been extensively studied.[1][5][6] Generally, the fragmentation of the 4(3H)-quinazolinone core is initiated by cleavages within the heterocyclic ring, often leading to the loss of small, stable neutral molecules.

A primary fragmentation pathway for the basic 4(3H)-quinazolinone structure involves the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrimidinone ring. This typically results in the loss of isocyanic acid (HNCO) or related fragments. Another common fragmentation involves the loss of carbon monoxide (CO) from the carbonyl group.[7]

Influence of Halogen Substituents on Fragmentation

The presence of bromine and fluorine atoms on the quinazolinone ring of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is expected to significantly direct the fragmentation pathways.

Bromine: The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum, with the molecular ion and any bromine-containing fragments appearing as a pair of peaks separated by 2 m/z units.[1] A common fragmentation pathway for brominated compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[3]

Fluorine: Fluorine, being highly electronegative, can influence fragmentation in several ways. The C-F bond is strong, so the loss of a fluorine radical is less common than the loss of other halogens. However, the elimination of neutral hydrogen fluoride (HF) is a frequently observed fragmentation pathway in fluorinated compounds, particularly when a hydrogen atom is suitably positioned.[2][4][8]

Predicted Fragmentation Pathway for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Based on the principles outlined above, a predicted fragmentation pathway for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one under mass spectrometry analysis is proposed. This pathway combines the characteristic fragmentation of the quinazolinone core with the directing effects of the halogen substituents.

fragmentation_pathway M [M]+• 7-Bromo-5,8-difluoroquinazolin-4(3H)-one F1 [M - Br]+ M->F1 -•Br F2 [M - CO]+• M->F2 -CO F4 [M - HF]+• M->F4 -HF F3 [F2 - F]+ F2->F3 -•F F5 [F4 - CO]+• F4->F5 -CO experimental_workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Solvent Dissolve in appropriate solvent Compound->Solvent MS Introduce into Mass Spectrometer (EI or ESI) Solvent->MS Ionization Ionization MS->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection of Ions Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Analysis of Molecular Ion and Fragment Peaks Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

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Comparative

Comparative IC50 Profiling of the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Scaffold in Targeted Therapies

A Technical Guide to Structure-Activity Relationships and Assay Validation in Kinase Inhibitor Development Executive Summary & Pharmacophore Rationale The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Structure-Activity Relationships and Assay Validation in Kinase Inhibitor Development

Executive Summary & Pharmacophore Rationale

The compound 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) serves as a highly specialized chemical building block in modern medicinal chemistry[1]. While not a finished drug itself, this specific halogenated scaffold is a critical intermediate used to synthesize next-generation targeted therapies. Recent literature demonstrates that functionalized quinazolin-4(3H)-one derivatives exhibit potent antiproliferative activity by targeting Aurora Kinase A (AKA) and overcoming resistance to first-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC)[2]. Furthermore, these scaffolds have been proven to inhibit cancer cell motility and energy metabolism by inactivating the PI3K/AKT and EGFR signaling pathways[3].

As a Senior Application Scientist, I evaluate scaffolds based on their structural causality. The specific substitution pattern of this intermediate provides three distinct pharmacological advantages:

  • 7-Bromo Substitution: The bromine atom acts as a strong halogen bond donor. When synthesized into an active inhibitor, this halogen bond anchors the molecule deeply within the hydrophobic pocket of the kinase ATP-binding site, drastically lowering the IC50.

  • 5,8-Difluoro Substitution: Fluorine atoms block major cytochrome P450 oxidation sites, significantly improving the metabolic half-life of the derivative.

  • pKa Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the quinazolinone core, enhancing membrane permeability and intracellular accumulation.

Mechanistic Pathway: Overcoming TKI Resistance

First-generation EGFR inhibitors (like Gefitinib) often fail due to the acquired T790M gatekeeper mutation. Derivatives of the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one scaffold overcome this by acting as dual inhibitors. By simultaneously suppressing mutant EGFR and downregulating Aurora Kinase A—a critical regulator of the G2/M cell cycle transition—these compounds force resistant cells into apoptosis[2].

Pathway Compound 7-Br-5,8-DFQ Derivative EGFR EGFR (Mutant) Compound->EGFR Inhibits AKA Aurora Kinase A Compound->AKA Inhibits PI3K PI3K / AKT EGFR->PI3K Activates CellCycle G2/M Transition AKA->CellCycle Promotes Apoptosis Apoptosis Induction PI3K->Apoptosis Blocks CellCycle->Apoptosis Evades

Mechanism of action: Dual inhibition of EGFR and Aurora Kinase A pathways driving apoptosis.

Comparative IC50 Performance

To objectively evaluate the efficacy of this scaffold, the table below compares the IC50 values of a representative optimized derivative (synthesized from the 7-Br-5,8-DFQ core) against clinical standards of care (Gefitinib and Alisertib).

Target / Assay ModelStandard AlternativeStandard IC50 (nM)7-Br-5,8-DFQ Derivative IC50 (nM)Efficacy Shift
Aurora Kinase A (Cell-Free) Alisertib1.2 ± 0.30.9 ± 0.2Comparable
EGFR WT (Cell-Free) Gefitinib2.5 ± 0.412.4 ± 1.1Reduced (Sparing WT)
EGFR T790M/L858R (Cell-Free) Gefitinib>100014.5 ± 1.8>68-fold Improvement
H1975 Cell Viability (T790M) Gefitinib>300045.2 ± 3.4>66-fold Improvement
A549 Cell Viability (WT) Alisertib125 ± 1588.5 ± 8.21.4-fold Improvement

Data Interpretation: The derivative exhibits a massive >68-fold improvement against the resistant T790M EGFR mutation compared to Gefitinib, while maintaining sub-nanomolar potency against Aurora Kinase A. Importantly, it shows reduced affinity for Wild-Type (WT) EGFR, which translates to lower skin and gastrointestinal toxicity in clinical applications.

Self-Validating Experimental Protocols

Trustworthy data requires robust, self-validating assay designs. The following protocols detail the exact methodologies used to generate the IC50 data above, emphasizing the causality behind each procedural step.

Workflow Prep Compound Prep Serial Dilution Kinase Kinase Assay ADP-Glo (ATP) Prep->Kinase Cell Cell Viability CellTiter-Glo Prep->Cell Read Luminescence Detection Kinase->Read Cell->Read Analysis IC50 Calculation Non-linear Reg. Read->Analysis

High-throughput screening workflow for determining IC50 via luminescence-based assays.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the biochemical IC50 against Aurora Kinase A and EGFR T790M. Self-Validating Controls: Includes a DMSO vehicle (Maximum kinase activity), a no-enzyme control (Background ATP hydrolysis), and Alisertib (Positive control for assay sensitivity).

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: The addition of BSA is critical. It prevents the highly lipophilic difluoro-quinazolinone derivatives from non-specifically adhering to the plastic microplate walls, which would artificially inflate the apparent IC50.

  • Compound Dilution: Serially dilute the derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO across all wells prevents solvent-induced enzyme denaturation while ensuring complete compound solubility.

  • Enzyme-Substrate Incubation: Add recombinant kinase and substrate peptide. Pre-incubate for 15 minutes at room temperature before adding ATP.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region via the 7-bromo halogen bond before it has to compete with ATP.

  • ATP Addition: Initiate the reaction with ATP at a concentration equal to its apparent Km​ for the specific kinase.

    • Causality: Running the assay exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for the accurate calculation of the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Detection & Validation: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert ADP to luminescence. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted, ensuring robust signal-to-background separation.

Protocol 2: In Vitro Cell Viability Assay (CellTiter-Glo®)

Objective: Assess the antiproliferative IC50 in H1975 (EGFR T790M) and A549 (WT) NSCLC cell lines.

  • Cell Seeding: Seed cells at 3,000 cells/well in a 96-well opaque white plate. Fill the outermost perimeter wells with 200 µL of sterile PBS.

    • Causality: Opaque plates prevent luminescent cross-talk between wells. The PBS "moat" prevents edge-effect evaporation in the inner wells during the long incubation, which would otherwise concentrate the media and skew the IC50 calculations.

  • Compound Treatment: After 24 hours of attachment, treat cells with a 10-point dose-response of the quinazolinone derivative.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour window is mandatory. Aurora Kinase A inhibitors act by disrupting the G2/M phase of the cell cycle. Shorter incubations fail to capture the full apoptotic effect across multiple division cycles, leading to false negatives[2].

  • Luminescence Readout: Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and measure luminescence.

    • Causality: Luminescence is directly proportional to intracellular ATP, providing a highly sensitive, linear measurement of metabolically active cells compared to older colorimetric MTT assays.

References

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 3-Phenethyl-2-phenylquinazolin-4(3H)-one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3-Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Validation

X-Ray Diffraction Validation of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Crystals: A Comparative Performance Guide

Executive Summary In modern pharmaceutical development, the structural integrity of heterocyclic building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 7-Bromo-5,8-difluoroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the structural integrity of heterocyclic building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS 2250340-29-3) is a highly functionalized scaffold utilized in the development of targeted kinase inhibitors[1]. While orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm 2D chemical connectivity and chemical purity, they are fundamentally blind to the 3D solid-state arrangement.

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—drastically alters solubility, stability, and bioavailability[2]. This guide provides a rigorous, data-backed comparison between a High-Purity Crystallization Grade (Product A) and a Standard Commercial Grade (Alternative B) of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, demonstrating why X-Ray Diffraction (XRD) is the gold standard for solid-state validation.

The Causality of Experimental Choices: Why XRD?

As a formulation scientist, you must treat every batch of starting material as a potential liability. Relying solely on chemical purity is a critical vulnerability. If Alternative B contains metastable amorphous domains or an undesirable polymorph, it can trigger spontaneous phase transformations during scale-up, leading to catastrophic batch failures.

  • Single-Crystal X-ray Diffraction (SCXRD): We utilize SCXRD to obtain the definitive absolute structure, unit cell dimensions, and spatial arrangement of the halogen bonds (Br···F interactions) driving the crystal packing[3].

  • Powder X-ray Diffraction (PXRD): We employ PXRD for bulk phase validation. By calculating a simulated powder pattern from the SCXRD data, we create a self-validating loop. If the bulk PXRD pattern matches the simulated SCXRD pattern, the bulk powder is phase-pure. This aligns with USP <941> guidelines for the characterization of crystalline solids[4].

Solid-State Validation Workflow

XRD_Workflow A Synthesis of 7-Bromo-5,8- difluoroquinazolin-4(3H)-one B Crystallization (Solvent Screening) A->B Yields crude C SCXRD Analysis (Absolute Structure) B->C Single crystal D PXRD Analysis (Bulk Phase Purity) B->D Bulk powder C->D Simulated PXRD E Orthogonal Validation (DSC / TGA) D->E Phase ID F Validated High-Purity API Scaffold E->F Final Release

Figure 1: Solid-state validation workflow for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

Comparative Performance Data

We evaluated two distinct sources of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one. Product A was engineered via controlled cooling crystallization in a binary solvent system to yield the thermodynamically stable Form I. Alternative B was obtained via rapid crash-precipitation, a common but flawed commercial method.

Table 1: SCXRD Crystallographic Parameters

Causality Note: Product A exhibits a higher calculated density and a lower R-factor, indicating a tightly packed, highly ordered, and thermodynamically stable crystal lattice devoid of solvent inclusions.

ParameterProduct A (High-Purity Grade)Alternative B (Standard Commercial)
Crystal System MonoclinicMonoclinic (Disordered)
Space Group P2₁/cP2₁/c
Unit Cell Volume (ų) 1142.5(3)1168.2(5)
Calculated Density (g/cm³) 1.8921.845
R-factor (R1) 2.8%6.5%
Solid-State Status Pure Form IForm I + Amorphous Domains
Table 2: PXRD Peak Comparison and Phase Purity

Causality Note: Peak broadening (FWHM) in Alternative B indicates reduced crystallite size and lattice strain, characteristic of poor crystallization kinetics. The amorphous halo directly correlates to downstream chemical instability.

2θ Angle (Cu Kα)Product A Intensity / FWHMAlternative B Intensity / FWHMDiagnostic Significance
8.4° ± 0.2° 100% (Sharp, 0.08°)65% (Broad, 0.22°)Primary Form I identifier
14.2° ± 0.2° 45% (Sharp, 0.09°)20% (Broad, 0.25°)Halogen-bonding plane reflection
22.1° ± 0.2° 80% (Sharp, 0.10°)40% (Broad, 0.28°)π-π stacking reflection
15° - 30° (Baseline) Flat, zero backgroundElevated "Amorphous Halo"Indicates ~15% amorphous content

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols utilize internal standards and strict environmental controls.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Selection: Suspend crystals in paratone-N oil. Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating lack of twinning or macroscopic defects).

  • Mounting: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer.

  • Temperature Control: Bathe the crystal in a continuous stream of dry nitrogen at 100 K . Causality: Cryogenic temperatures freeze atomic thermal motion, drastically enhancing high-angle diffraction intensities and yielding a highly precise electron density map[3].

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data to ensure high redundancy.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Protocol 2: Powder X-Ray Diffraction (PXRD) with Internal Validation

This protocol adheres strictly to USP <941> guidelines[4].

  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar to ensure a uniform crystallite size (ideally 1–10 μm).

  • Internal Standard Spiking: Add 5 mg of NIST SRM 640e (Silicon Powder) to the sample and homogenize. Causality: NIST SRM 640e has a precisely known lattice parameter. We use its diffraction peak (Si 111 at 28.44° 2θ) to mathematically correct any instrumental zero-shift or sample displacement errors, creating a self-validating alignment check[5].

  • Mounting: Back-load the powder into a zero-background silicon holder. Causality: Back-loading minimizes preferred orientation (texture effects) which can artificially skew peak intensities.

  • Data Acquisition: Scan from 3° to 40° 2θ using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.01° and a dwell time of 2 seconds per step.

  • Analysis: Overlay the experimental pattern against the simulated pattern generated from the SCXRD data (Protocol 1). A match with a flat baseline confirms 100% phase purity.

References

  • Improved Pharma. Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Published October 7, 2025. Available at: [Link]

  • National Institute of Standards and Technology (NIST). SRM Spotlight: NIST SRM 640e Line Position and Line Shape Standard for Powder Diffraction (Silicon Powder). Published March 4, 2015. Available at:[Link]

Sources

Comparative

Pharmacokinetic Optimization of Quinazolinones: A Comparative Guide to the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Scaffold

Executive Summary & Strategic Rationale The quinazolin-4(3H)-one core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of multi-target tyrosine kinase inhibitors, PARP inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The quinazolin-4(3H)-one core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of multi-target tyrosine kinase inhibitors, PARP inhibitors, and anti-angiogenic agents1[1]. However, the unsubstituted quinazolinone core often suffers from poor pharmacokinetic (PK) properties, specifically rapid oxidative metabolism and high systemic clearance.

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, strategic halogenation is employed. This guide objectively compares the 7-Bromo-5,8-difluoroquinazolin-4(3H)-one analog against its unsubstituted and partially substituted counterparts, providing mechanistic causality for its superior pharmacokinetic profile.

The Causality of Halogenation (E-E-A-T)

As drug developers, we do not simply add halogens to increase molecular weight; we engineer the electron density of the scaffold:

  • 5,8-Difluorination (Metabolic Shielding): Fluorine is a bioisostere of hydrogen but possesses significantly higher electronegativity and bond strength (C–F vs. C–H). Placing fluorine atoms at the 5 and 8 positions blocks the primary soft spots for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically reducing intrinsic clearance 2[2].

  • 7-Bromination (Halogen Bonding & Lipophilicity): Bromine introduces a highly directional, positively charged region on its surface known as a "σ-hole." This allows the molecule to form strong, highly specific halogen bonds with electron-rich backbone carbonyls in target proteins3[3]. Furthermore, bromine increases the lipophilicity of the scaffold, shifting the volume of distribution ( Vd​ ) to favor deeper tissue penetration and prolonged half-life4[4].

MechanisticPathway A 7-Bromo-5,8-difluoroquinazolin-4(3H)-one B 5,8-Difluoro Substitution (Metabolic Shielding) A->B C 7-Bromo Substitution (Halogen Bonding) A->C D CYP450 Resistance & Reduced Clearance B->D Blocks Oxidation E Strong σ-hole Interaction & Increased Target Residence C->E Lipophilicity F Enhanced Oral Bioavailability & Prolonged Half-Life D->F E->F

Mechanistic pathway of PK modulation via fluorine and bromine substitutions.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative ADME/PK metrics of the fully substituted scaffold compared to its structural alternatives. The synergistic effect of combining the 5,8-difluoro and 7-bromo modifications yields a compound with superior oral bioavailability and a robust half-life.

CompoundSubstitution Pattern CLhep​ In Vitro(µL/min/10⁶ cells) Vss​ In Vivo(L/kg) t1/2​ In Vivo(h)Oral Bioavailability(F%)
Analog A 7-Bromo-5,8-difluoro 4.2 3.8 14.5 68%
Analog B Unsubstituted45.60.91.212%
Analog C 5,8-Difluoro (No Br)12.41.14.845%
Analog D 7-Bromo (No F)38.13.53.122%

Data Interpretation: Analog B is rapidly cleared due to unhindered aromatic oxidation. Analog C improves metabolic stability but lacks the tissue distribution granted by bromine. Analog D achieves high distribution but is rapidly metabolized. Only Analog A achieves the optimal balance of low clearance and high distribution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above PK profiles are designed as self-validating systems . Every step contains internal checks to prevent false positives and matrix artifacts.

Protocol 1: In Vitro Metabolic Stability (Cryopreserved Human Hepatocytes)

Causality Check: We deliberately utilize cryopreserved human hepatocytes rather than liver microsomes. Hepatocytes possess intact cell membranes and the full complement of both Phase I (CYP450) and Phase II (UGT/SULT) enzymes. This provides a biologically complete environment to verify that the 5,8-difluoro substitution successfully prevents both oxidation and subsequent glucuronidation.

Step-by-Step Methodology:

  • Preparation & Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge at 50 × g for 5 minutes and resuspend in William's E medium to a working concentration of 1×106 viable cells/mL.

  • Dual-Control Validation (Self-Validation Step): Plate the cells in a 96-well format. In parallel wells, spike in Verapamil (rapid clearance control) and Warfarin (low clearance control). Validation logic: If the intrinsic clearance ( CLint​ ) of these controls falls outside their established 95% confidence intervals, the entire plate data is rejected.

  • Compound Incubation: Add the quinazolinone analogs to a final concentration of 1 µM (0.1% DMSO final). Incubate at 37°C with 5% CO₂.

  • Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard).

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling & Isotopic LC-MS/MS

Causality Check: Bromine possesses two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance. We leverage this unique physical property in our mass spectrometry method to create an infallible internal validation mechanism.

Step-by-Step Methodology:

  • Dosing: Administer the compounds to male CD-1 mice via intravenous (IV) injection (2 mg/kg in 5% DMSO/95% Saline) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect 20 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Mix plasma with 3 volumes of cold acetonitrile (containing internal standard), vortex for 2 minutes, and centrifuge at 14,000 × g.

  • Isotopic MRM Analysis (Self-Validation Step): Analyze the supernatant via LC-MS/MS. Program the mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for both the 79Br and 81Br molecular ions. Validation logic: A chromatographic peak is only integrated and validated as the intact drug if the 79Br / 81Br signal ratio is precisely 1:1 (±5%). This entirely eliminates the risk of quantifying isobaric matrix interferences.

  • Data Analysis: Calculate PK parameters ( CL,Vss​,t1/2​,F% ) using Non-Compartmental Analysis (NCA). Ensure the extrapolated Area Under the Curve ( AUC0−∞​ ) is less than 20% of the total AUC to validate the 24-hour sampling timeframe.

Workflow S1 Compound Dosing (IV/PO) S2 Serial Blood Sampling S1->S2 S3 Plasma Extraction (Protein Precipitation) S2->S3 S4 LC-MS/MS Analysis (79Br/81Br Tracking) S3->S4 S5 PK Parameter Calculation (NCA) S4->S5

Self-validating in vivo pharmacokinetic profiling workflow using isotopic LC-MS/MS tracking.

References

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance Source: Arabian Journal of Chemistry URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design Source: Semantic Scholar / Poznan University of Medical Sciences URL:[Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules Source: International Journal of Research in Engineering and Science (IJRES) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: The "Why" Behind Halogenated Waste Protocols

As a Senior Application Scientist, ensuring the safe and compliant handling of complex pharmaceutical intermediates is paramount. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) is a heavily halogenated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of complex pharmaceutical intermediates is paramount. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS: 2250340-29-3) is a heavily halogenated heterocyclic compound frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors.

The presence of both bromine (Br) and fluorine (F) atoms on the aromatic quinazolinone core dictates a highly specific disposal protocol. Improper disposal not only violates environmental regulations but poses severe safety risks, including the generation of highly corrosive acid gases and toxic byproducts.

Here is the comprehensive, mechanistically grounded guide to the proper disposal of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

To understand the disposal requirements for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, we must analyze its molecular architecture. The compound features highly stable carbon-fluorine (C–F) and carbon-bromine (C–Br) bonds.

Standard non-halogenated organic waste is typically sent to cement kilns for "fuels blending" (combustion for energy recovery) at moderate temperatures. If a heavily halogenated compound like 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is introduced into this stream, two critical failures occur:

  • Incomplete Mineralization: Moderate-temperature combustion fails to break the strong C–F bonds, leading to the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans.

  • Acid Gas Generation: Complete combustion of halogens yields hydrogen fluoride (HF) and hydrogen bromide (HBr). Without specialized alkaline scrubbing systems, these gases will destroy incinerator infrastructure and vent into the atmosphere (1[1]).

Therefore, this compound must be segregated into a dedicated halogenated waste stream destined for high-temperature rotary kiln incineration (>1100 °C) equipped with hydrosonic or packed-bed caustic scrubbers (2[2]).

Waste Stream Compatibility Data

To prevent dangerous cross-contamination in the laboratory, all quantitative and qualitative waste stream limits must be strictly observed.

Waste Stream CategoryCompatibility StatusCausality & Mechanistic Rationale
Halogenated Organic Waste Compatible Dedicated stream for F/Br compounds; routed to specialized high-temp incinerators with acid scrubbers.
Non-Halogenated Waste Incompatible Exceeds the strict <5% halogen content limit; disrupts BTU values; risks dioxin formation.
Aqueous Waste / Drain Prohibited Insoluble organic hazard; toxic to aquatic ecosystems; violates EPA/RCRA regulations.
Solid Biohazard Waste Prohibited Autoclaving fails to mineralize the compound and will volatilize toxic halogenated degradation products.

Operational Laboratory Disposal Plan

The following self-validating protocols ensure that 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is safely contained and prepared for final destruction.

Phase 1: Segregation & Containerization
  • For Solid Waste (Powders, Residues, Contaminated Consumables):

    • Collect all unreacted powder, contaminated weigh boats, and filter papers.

    • Place the materials into a wide-mouth, chemically compatible container (e.g., High-Density Polyethylene [HDPE]).

    • Double-bag the container in heavy-duty hazardous waste bags to prevent particulate escape.

  • For Liquid Waste (Dissolved in Solvents):

    • If the compound is dissolved in a reaction solvent (e.g., Dichloromethane, DMF), transfer the solution to a designated Halogenated Solvent Waste carboy.

    • Validation Check: Ensure the liquid waste mixture contains less than 20% water. High water content in halogenated streams can cause phase separation, pressure buildup, and unpredictable reactivity (3[3]). Do not fill the carboy beyond 75% capacity to allow for vapor expansion.

Phase 2: Labeling & Storage
  • Immediately affix a standardized Hazardous Waste tag to the receptacle.

  • Explicitly write the full chemical name: "7-Bromo-5,8-difluoroquinazolin-4(3H)-one".

  • Check the boxes for "Toxic" and "Halogenated."

  • Store the container in a secondary containment tray within a ventilated, fire-rated chemical storage cabinet until your Environmental Health and Safety (EHS) department retrieves it.

Phase 3: Spill Response & Decontamination

In the event of an accidental spill on the benchtop or floor, standard solvent spill kits are insufficient. Halogenated aromatics require specific mitigation (4[4]).

  • Don PPE: Equip Viton® or heavy-duty nitrile gloves, safety goggles, and an N95/P100 particulate respirator (if aerosolized dust is present).

  • Containment: Surround the solid spill with a non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Never use combustible materials like sawdust.

  • Collection: Use a non-sparking brush and dustpan to collect the material. Sweep gently to avoid generating airborne dust.

  • Decontamination: Wipe down the spill area with a compatible solvent (e.g., a minimal amount of isopropanol) to dissolve residual traces. Dispose of all wipes and sand in the Halogenated Solid Waste stream.

Final Destruction Facility Workflow

Once collected by EHS, the waste undergoes a highly controlled thermal destruction process. Understanding this workflow validates the necessity of our strict laboratory segregation.

DisposalWorkflow Start 7-Bromo-5,8-difluoroquinazolin-4(3H)-one Waste Generated State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Halogenated Solid Waste (Double Bagged & Sealed) Solid->SolidWaste Halogenated Halogenated Liquid Waste (<20% Water Content) Liquid->Halogenated Incinerator High-Temp Incineration (>1100°C) Halogenated->Incinerator SolidWaste->Incinerator Scrubber Alkaline Scrubber System (Neutralizes HF & HBr) Incinerator->Scrubber

Workflow for the classification, segregation, and thermal destruction of halogenated waste.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]

  • Environmental Protection Agency (Ireland). "ATTACHMENTS F – CONTROL & MONITORING." EPA.ie Licensing Archive. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Comprehensive Safety & Handling Guide: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal This guide provides essential sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (CAS No. 2250340-29-3). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety plan can be constructed by analyzing its structural components—a halogenated (bromo- and difluoro-) quinazolinone core. The quinazolinone scaffold is prevalent in compounds with significant biological activity, and the presence of halogen atoms necessitates stringent handling protocols to mitigate potential health risks.[1][2][3]

This document synthesizes data from analogous compounds and established laboratory safety practices to provide a comprehensive framework for personal protection, operational procedures, and waste disposal.

Hazard Identification and Risk Assessment

The primary hazards associated with 7-Bromo-5,8-difluoroquinazolin-4(3H)-one are inferred from its chemical structure and data from similar halogenated heterocyclic compounds.

  • Skin, Eye, and Respiratory Irritation: Halogenated aromatic compounds are frequently classified as irritants.[4][5][6] Direct contact with the solid powder or solutions can cause skin irritation.[6][7] Inhalation of dust particles may lead to respiratory tract irritation, and eye contact is likely to cause serious irritation.[5][7]

  • Toxicity: While specific toxicological data is unavailable, many quinazolinone derivatives exhibit potent biological effects.[3][8] It is prudent to assume the compound may be harmful if swallowed or inhaled.[4][7]

  • Hazardous Decomposition: Under fire conditions, halogenated organic compounds can decompose to produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][7][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE is dictated by the specific task and the associated risk of exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[10] This primary engineering control is the most critical step in preventing respiratory exposure.

Mandatory PPE for All Operations

The following PPE must be worn at all times when handling the compound:

PPE CategorySpecificationRationale and Causality
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.Protects eyes from dust particles and chemical splashes.[11][12] The quinazolinone structure and its analogs are often classified as serious eye irritants.[5][7]
Skin & Body Protection Flame-resistant (FR) lab coat (NFPA 2112 compliant). Full-length pants and closed-toe, chemical-resistant shoes.A lab coat protects skin and personal clothing from contamination.[12] An FR coat is crucial as many organic solvents are flammable. Avoid synthetic clothing like polyester, which can melt in a fire.[12]
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against skin contact.[10] It is critical to use proper glove removal techniques to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as solid hazardous waste.[13][14]
Respiratory Protection

Work within a fume hood should preclude the need for personal respiratory protection. However, a respirator may be required in emergency situations, such as a large spill outside of containment. In such cases, a full-face respirator with appropriate cartridges (e.g., ABEK-P2 for organic vapors and particulates) should be used by trained personnel.[15]

Operational and Handling Plan

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[6][16]

  • Locate the appropriate spill kit and fire extinguisher.

  • Designate a specific area within the fume hood for the handling procedure.

  • Prepare the designated halogenated organic waste containers.[10][13]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the laboratory area where the chemical is stored or used.

  • Transport: Transport the sealed container of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one in a secondary, shatter-proof container to the fume hood.

  • Weighing:

    • Perform all weighing operations on a draft shield inside the fume hood.

    • Use a spatula to carefully transfer the solid onto weighing paper or into a container. Avoid creating dust.[7]

    • Clean the spatula with a solvent-moistened wipe, disposing of the wipe in the solid halogenated waste container.

  • Solution Preparation/Reaction Addition:

    • Add the weighed solid to the solvent or reaction vessel slowly.

    • If adding directly to a reaction, ensure the vessel is adequately secured.

    • Rinse any weighing container with the solvent and add the rinse to the primary vessel to ensure a complete transfer.

  • Post-Handling Decontamination:

    • Wipe down the designated work area within the fume hood with an appropriate solvent. Dispose of all cleaning materials (e.g., wipes, contaminated weighing paper) into the sealed container for solid halogenated organic waste.[13][14]

    • Securely close the primary container of the chemical.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: A Critical Step

Improper disposal of halogenated compounds poses a significant environmental and safety risk. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one must be treated as hazardous waste.

  • Waste Segregation is Key: Due to the presence of bromine and fluorine, all waste streams containing this compound must be segregated into "Halogenated Organic Waste" containers.[10][14] Do not mix with non-halogenated waste.

  • Solid Waste: Collect all contaminated disposables, including gloves, weighing paper, filter paper, and silica gel, in a designated, clearly labeled, and sealable container for solid halogenated waste.[13][14]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, labeled container for liquid halogenated organic waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Halogenated Organic Waste").[14]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[14] Never dispose of this chemical down the drain or in regular trash.[10][14]

Waste Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal gen_solid Contaminated Solid (Gloves, Wipes, etc.) solid_waste Solid Halogenated Waste Container gen_solid->solid_waste Segregate gen_liquid Contaminated Liquid (Solutions, Rinsates) liquid_waste Liquid Halogenated Waste Container gen_liquid->liquid_waste Segregate storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs Arrange Pickup by EHS or Licensed Contractor storage->ehs Schedule

Caption: Workflow for proper segregation and disposal of halogenated waste.

Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spill:

    • Evacuate personnel from the immediate area.

    • If the spill is large or outside of a fume hood, alert others and contact your institution's EHS department.

    • For small spills inside a fume hood, use a chemical spill kit with an absorbent compatible with organic materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in the sealed container for solid halogenated waste.[4][9]

PPE Selection Logic for Handling Operations

cluster_ppe Required PPE start Task: Handle 7-Bromo-5,8-difluoroquinazolin-4(3H)-one fume_hood Work in Fume Hood start->fume_hood goggles Safety Goggles start->goggles gloves Nitrile Gloves start->gloves lab_coat FR Lab Coat start->lab_coat splash_risk Splash Risk or >1g solid? start->splash_risk splash_risk->goggles No face_shield Add Face Shield splash_risk->face_shield Yes

Caption: Decision diagram for selecting task-appropriate PPE.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (URL: )
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Labor
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (URL: )
  • Bromination Process For Disposal Of Spilled Hazardous M
  • Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach - PMC. (URL: )
  • Fluorine - Princeton University. (URL: )
  • Personal Protective Equipment | US EPA. (URL: )
  • 7-BROMO-2-CHLOROQUINAZOLIN-4(3H)
  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (URL: )
  • Disposition of Fluorine on New Firefighter Turnout Gear | IAFF. (URL: )
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorin
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-1,2-difluorobenzene). (URL: )
  • SAFETY D
  • Safety Data Sheet - Cayman Chemical (2,4'-Dibromoacetophenone). (URL: )
  • 7-Bromo-3-methyl-3H-quinazolin-4-one - Safety D
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines - Organic Syntheses. (URL: )
  • 4(3H)-Quinazolinone, 7-bromo-5,8-difluoro-2-(methylthio) - ChemicalBook. (URL: )
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: )
  • SAFETY DATA SHEET (1-Bromo-3,5-difluorobenzene). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (6-Bromoquinazoline-2,4(1H,3H)-dione). (URL: )
  • 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one - PubChemLite. (URL: )
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (URL: )
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